2-(4-Bromophenyl)propanenitrile
Description
Properties
IUPAC Name |
2-(4-bromophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSOXPFLDSMDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444360 | |
| Record name | 2-(4-bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42186-06-1 | |
| Record name | 2-(4-bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of 2-(4-Bromophenyl)propanenitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 2-(4-Bromophenyl)propanenitrile and its derivatives. This class of compounds serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. A thorough understanding of their spectroscopic properties is essential for structure elucidation, purity assessment, and quality control.
Core Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron ionization (EI) is a common method that can also provide structural information through fragmentation patterns.
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct/Fragment | Predicted m/z |
| [M]⁺ | 208.98346 |
| [M+H]⁺ | 209.99129 |
| [M+Na]⁺ | 231.97323 |
| [M+NH₄]⁺ | 227.01783 |
| [M+K]⁺ | 247.94717 |
| [M-H]⁻ | 207.97673 |
| [M+HCOO]⁻ | 253.98221 |
| [M+CH₃COO]⁻ | 267.99786 |
Note: Data is predicted and sourced from PubChem.[1] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy of a Key Derivative
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. Below is a summary of expected ¹H and ¹³C NMR data for 2-(4-Bromophenyl)-2-methylpropanenitrile , based on established chemical shift principles.
Table 2: Expected ¹H and ¹³C NMR Data for 2-(4-Bromophenyl)-2-methylpropanenitrile
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | ~ 7.5 | Doublet | 2H | Aromatic CH (ortho to Br) |
| ¹H | ~ 7.3 | Doublet | 2H | Aromatic CH (meta to Br) |
| ¹H | ~ 1.7 | Singlet | 6H | -C(CH₃)₂ |
| ¹³C | ~ 138 | Singlet | - | Aromatic C-Br |
| ¹³C | ~ 132 | Singlet | - | Aromatic CH |
| ¹³C | ~ 128 | Singlet | - | Aromatic CH |
| ¹³C | ~ 122 | Singlet | - | Aromatic C-C(CH₃)₂CN |
| ¹³C | ~ 121 | Singlet | - | -C≡N |
| ¹³C | ~ 35 | Singlet | - | -C (CH₃)₂CN |
| ¹³C | ~ 25 | Singlet | - | -C(C H₃)₂ |
Infrared (IR) Spectroscopy of a Key Derivative
IR spectroscopy is used to identify the functional groups present in a molecule. The nitrile group (C≡N) has a very characteristic sharp absorption band.
Table 3: Key Infrared Absorption Bands for 2-(4-Bromophenyl)-2-methylpropanenitrile
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2980 | Medium | Aliphatic C-H stretch |
| ~ 2240 | Sharp, Strong | C≡N (Nitrile) stretch |
| ~ 1600, 1485 | Medium-Strong | Aromatic C=C ring stretch |
| ~ 1070 | Strong | C-Br stretch (Aromatic) |
| ~ 830 | Strong | p-substituted benzene C-H bend |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (to improve signal-to-noise ratio)
-
-
¹³C NMR Acquisition Parameters:
-
Mode: Proton-decoupled
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Instrumentation:
-
A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to specific functional groups using standard correlation tables. Pay close attention to the nitrile (C≡N) stretch.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample as necessary to avoid detector saturation.
-
-
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source is commonly used for this type of molecule.
-
-
Acquisition Parameters (for EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). Look for the characteristic isotopic pattern of bromine (M and M+2 peaks of approximately equal intensity).
-
Analyze the major fragment ions to deduce the fragmentation pathways.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.
References
An In-depth Technical Guide to the Reaction Kinetics and Mechanism of 2-(4-Bromophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction kinetics and mechanism involved in the synthesis of 2-(4-Bromophenyl)propanenitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis, primarily achieved through the nucleophilic substitution of a 1-(4-bromophenyl)ethyl precursor with a cyanide salt, is critically examined. This document elucidates the competing SN1 and SN2 reaction pathways, the influence of reaction conditions on the prevailing mechanism, and the application of phase-transfer catalysis (PTC) to enhance reaction efficiency. Detailed experimental protocols, quantitative kinetic data from analogous systems, and mechanistic diagrams are presented to offer a thorough understanding for research, development, and process optimization.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry. The synthesis of this class of compounds typically involves the formation of a carbon-carbon bond at the benzylic position through the displacement of a leaving group by a cyanide nucleophile. Understanding the kinetics and mechanism of this transformation is paramount for controlling reaction outcomes, optimizing yields, and ensuring the stereochemical integrity of chiral centers, which is often a critical aspect in drug development.
The reaction to form this compound from a precursor such as 1-(4-bromophenyl)ethyl bromide is a classic example of a nucleophilic substitution reaction at a secondary benzylic carbon. This position is unique as it can support both SN1 and SN2 reaction mechanisms due to the ability of the phenyl ring to stabilize both a carbocation intermediate and the transition state of a bimolecular substitution.[1][2] The choice between these pathways is delicately balanced and can be influenced by a variety of factors including the nature of the solvent, the concentration and identity of the nucleophile, and the use of catalysts.
Reaction Mechanisms: SN1 vs. SN2 Pathways
The synthesis of this compound from 1-(4-bromophenyl)ethyl halide can proceed through two primary mechanistic pathways:
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group to form a resonance-stabilized secondary benzylic carbocation. This intermediate is then rapidly attacked by the cyanide nucleophile. Protic solvents, which can solvate both the leaving group and the carbocation, tend to favor the SN1 pathway.[1]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the cyanide nucleophile attacks the electrophilic carbon from the backside of the leaving group. This process involves a single transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The SN2 mechanism is favored by strong nucleophiles and polar aprotic solvents, which solvate the cation of the cyanide salt but not the "naked" and highly reactive cyanide anion.[1]
The competition between these two pathways is a key consideration in the synthesis of this compound. For a secondary benzylic halide, both mechanisms are viable. The use of a strong nucleophile like cyanide (CN⁻) in a polar aprotic solvent such as DMSO or DMF would typically favor an SN2 reaction.[1] Conversely, conducting the reaction in a protic solvent like ethanol or water could lead to a greater contribution from the SN1 pathway.
Phase-Transfer Catalysis (PTC) in Nitrile Synthesis
A significant challenge in the synthesis of this compound is the mutual insolubility of the organic substrate (dissolved in an organic solvent) and the inorganic cyanide salt (typically dissolved in water). Phase-transfer catalysis (PTC) provides an elegant solution to this problem by facilitating the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.
Common phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB), phosphonium salts, and crown ethers. The lipophilic cation of the catalyst pairs with the cyanide anion, forming an ion pair that is soluble in the organic phase. This "naked" cyanide is a potent nucleophile, leading to a significant acceleration of the reaction rate under mild conditions.
Mechanism of Phase-Transfer Catalysis
The mechanism of PTC for the cyanation of a secondary benzylic halide can be described by two main models: the Starks (extraction) mechanism and the Makosza (interfacial) mechanism. In the context of this reaction, the extraction mechanism is generally considered more relevant.
Quantitative Kinetic Data
| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 6 | 85 |
| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | 6 | 92 |
| 18-Crown-6 | Crown Ether | 4 | 95 |
| Table 1: Comparative performance of phase-transfer catalysts in the benzylation of 2-phenylpropanenitrile.[3] |
This data highlights that crown ethers can lead to faster reaction times and higher yields compared to quaternary ammonium and phosphonium salts in this type of reaction. The choice of catalyst is a critical parameter for process optimization.
The rate law for an SN2 reaction is typically second order, being first order in both the substrate and the nucleophile:
Rate = k[Substrate][Nucleophile]
For an SN1 reaction, the rate law is first order, depending only on the concentration of the substrate:
Rate = k[Substrate]
For the phase-transfer catalyzed reaction, the kinetics can be more complex, often depending on the catalyst concentration, stirring speed (interfacial area), and the concentrations of the reactants in their respective phases.
Detailed Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 2-arylpropanenitrile via phase-transfer catalysis, adapted from a procedure for the benzylation of 2-phenylpropanenitrile.[3] This protocol can serve as a starting point for the synthesis of this compound.
Materials:
-
1-(4-Bromophenyl)ethyl bromide (1.0 equiv.)
-
Sodium cyanide (1.2 equiv.)
-
Toluene
-
50% (w/w) aqueous sodium hydroxide solution (as a potential base if starting from the corresponding phenylacetonitrile) or water.
-
Phase-transfer catalyst (e.g., TBAB, 0.05 equiv.)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-bromophenyl)ethyl bromide in toluene.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide in water.
-
Catalyst Addition: Add the phase-transfer catalyst to the organic phase.
-
Reaction Initiation: Add the aqueous sodium cyanide solution to the vigorously stirring organic phase.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
Conclusion
The synthesis of this compound is a nuanced process governed by a delicate interplay of reaction kinetics and mechanisms. The choice between SN1 and SN2 pathways can be strategically manipulated through the selection of appropriate solvents and reaction conditions. Phase-transfer catalysis stands out as a highly effective and green methodology to overcome the challenge of immiscible reactants, leading to enhanced reaction rates and yields. This guide provides the fundamental knowledge, including mechanistic insights, comparative data, and detailed protocols, to empower researchers and drug development professionals in the efficient and controlled synthesis of this important class of molecules. Further investigation into the specific kinetic parameters for the cyanation of 1-(4-bromophenyl)ethyl halides would be a valuable contribution to the field, allowing for more precise modeling and optimization of this critical transformation.
References
Revolutionizing Profen Synthesis: A Technical Guide to Novel Synthetic Routes for 2-Arylpropanenitriles
For Immediate Release
A comprehensive technical guide detailing novel and efficient synthetic routes to 2-arylpropanenitriles, key precursors to the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," has been compiled for researchers, scientists, and professionals in drug development. This whitepaper addresses the growing need for greener, more atom-economical, and versatile methods for synthesizing these critical pharmaceutical intermediates, moving beyond classical, often harsh, synthetic methodologies.
This guide focuses on innovative strategies starting from simple, readily available precursors, including benzylic alcohols, styrenes, and arylacetic acids. The methodologies presented leverage modern catalytic systems, offering significant advantages in terms of yield, selectivity, and functional group tolerance.
Key Synthetic Strategies Explored:
This guide provides an in-depth analysis of three primary modern synthetic approaches:
-
Direct Cyanation of Benzylic Alcohols: This section details the conversion of benzylic alcohols to 2-arylpropanenitriles through direct substitution of the hydroxyl group. This approach avoids the pre-functionalization of the alcohol, which is often required in traditional methods. Catalytic systems employing Indium, Boron, and synergistic photoredox/copper catalysis are presented, offering mild reaction conditions and high efficiency.[1][2][3]
-
Hydrocyanation of Styrenes: The direct addition of a cyano group across the double bond of styrenes represents a highly atom-economical route to 2-arylpropanenitriles. This guide explores both nickel-catalyzed and boron Lewis acid-catalyzed hydrocyanation reactions, providing insights into the reaction mechanisms and substrate scope.[4][5]
-
Decarboxylative Cyanation of Arylacetic Acids: This innovative strategy involves the replacement of a carboxylic acid group with a nitrile. This method is particularly attractive due to the wide availability of arylacetic acids. The guide discusses recent advancements in photoredox-mediated decarboxylative cyanation, which offers a mild and versatile alternative to traditional methods.[6][7][8]
Comparative Analysis of Synthetic Routes
To facilitate a clear comparison of the discussed methodologies, the following tables summarize the quantitative data for each synthetic strategy.
Table 1: Direct Cyanation of Benzylic Alcohols
| Catalyst System | Cyanide Source | Substrate Scope | Yield (%) | Reference |
| InBr₃ | TMSCN | Secondary & Tertiary Benzylic Alcohols | 85-99 | [1] |
| B(C₆F₅)₃ | tert-Butyl isocyanide | Secondary & Tertiary Benzylic Alcohols | 75-98 | [2] |
| Photoredox/Cu | TMSCN | Primary, Secondary & Tertiary Benzylic Alcohols | 60-95 | [3] |
| Brønsted Acid (HFIP) | TMSCN | Secondary & Tertiary Benzylic Alcohols | 70-92 | [9] |
Table 2: Hydrocyanation of Styrenes
| Catalyst System | Cyanide Source | Substrate Scope | Yield (%) | Reference |
| Ni(cod)₂/Ligand | HCN | α-Substituted Styrenes | 65-95 | [5] |
| BCl₃ | Cyclohexa-1,4-diene-based HCN surrogate | 1,1-Disubstituted and Trisubstituted Alkenes | 70-90 | [4] |
Table 3: Decarboxylative Cyanation of Arylacetic Acids
| Method | Cyanide Source | Substrate Scope | Yield (%) | Reference |
| Electrophotochemical (CeCl₃/Cu(OTf)₂) | TMSCN | Arylacetic Acids | 70-85 | [6] |
| Photoredox (with cyanobenziodoxolones) | CBX reagents | α-Amino and α-Oxy Acids | 60-90 | [7] |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the discussed synthetic strategies, the following diagrams have been generated using the DOT language.
Figure 1: Direct Cyanation of Benzylic Alcohols.
Figure 2: Hydrocyanation of Styrenes.
Figure 3: Decarboxylative Cyanation of Arylacetic Acids.
Detailed Experimental Protocols
This section provides representative experimental procedures for each of the key synthetic transformations discussed.
Protocol 1: InBr₃-Catalyzed Direct Cyanation of a Benzylic Alcohol[1]
Materials:
-
1-Phenylethanol (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Indium(III) bromide (InBr₃) (0.05 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a stirred solution of 1-phenylethanol in dichloromethane, add InBr₃ at room temperature.
-
Add TMSCN to the mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylpropanenitrile.
Protocol 2: Nickel-Catalyzed Hydrocyanation of Styrene[4][6]
Materials:
-
Styrene (1.0 mmol)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (0.02 mmol)
-
Phosphine Ligand (e.g., triphenylphosphine) (0.04 mmol)
-
Acetone cyanohydrin (as HCN source) (1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, dissolve Ni(cod)₂ and the phosphine ligand in toluene in a reaction vessel.
-
Add styrene to the catalyst solution.
-
Add acetone cyanohydrin to the reaction mixture.
-
Seal the vessel and stir the mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by Gas Chromatography (GC).
-
After completion, cool the reaction to room temperature and carefully quench any remaining cyanide source.
-
Dilute the mixture with a suitable solvent (e.g., ether) and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield 2-phenylpropanenitrile.
Protocol 3: Photoredox-Mediated Decarboxylative Cyanation of an Arylacetic Acid[7]
Materials:
-
2-Phenylpropanoic acid (Ibuprofen) (0.5 mmol)
-
Photocatalyst (e.g., an iridium or organic dye catalyst) (0.01 mmol)
-
N-Cyanobenziodoxolone (CBX) or other electrophilic cyanating agent (0.75 mmol)
-
Solvent (e.g., Dimethylformamide - DMF) (5 mL)
Procedure:
-
To a reaction vial, add the arylacetic acid, photocatalyst, and cyanating reagent.
-
Add the solvent and degas the mixture with an inert gas (e.g., argon) for 15 minutes.
-
Place the reaction vial under irradiation with a suitable light source (e.g., blue LEDs) and stir at room temperature.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the corresponding 2-arylpropanenitrile.
Conclusion and Future Outlook
The development of novel synthetic routes to 2-arylpropanenitriles from simple precursors is a significant advancement in pharmaceutical chemistry. The methods highlighted in this guide—direct cyanation of alcohols, hydrocyanation of styrenes, and decarboxylative cyanation—offer substantial improvements over classical approaches in terms of efficiency, safety, and environmental impact. These modern catalytic strategies provide drug development professionals with a more versatile and sustainable toolkit for the synthesis of profen-based NSAIDs and other valuable molecules. Future research will likely focus on further expanding the substrate scope, developing even more efficient and selective catalysts, and applying these methodologies to the synthesis of a broader range of pharmaceutical intermediates.
References
- 1. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 2. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Transfer Hydrocyanation of α- and α,β-Substituted Styrenes Catalyzed by Boron Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)propanenitrile is an organic compound that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine-substituted phenyl ring and a nitrile group, allows for a variety of chemical transformations, making it a key building block in the development of more complex molecules.[1] This document provides a comprehensive overview of its known physicochemical properties, available experimental data, and safety information, compiled from various sources to support research and development activities.
Chemical Identity and Structure
This section details the fundamental identifiers and structural information for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 42186-06-1 | [1] |
| Molecular Formula | C₉H₈BrN | [1][2] |
| SMILES | CC(C#N)C1=CC=C(C=C1)Br | [2] |
| InChI | InChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | [2] |
| InChIKey | FSSOXPFLDSMDKO-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD11036513 | [1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Experimental data for this specific compound is limited; where available, predicted values or data from closely related isomers are noted.
| Property | Value | Source & Notes |
| Molecular Weight | 210.07 g/mol | [1][2] |
| Monoisotopic Mass | 208.98401 Da | [2][3] |
| Appearance | Light yellow solid (for related (2-Bromophenyl)acetonitrile) | [4] |
| Melting Point | 1 °C / 33.8 °F (for related (2-Bromophenyl)acetonitrile) | [4] |
| Flash Point | 151.5°C (for isomer 3-(4-bromophenyl)propanenitrile) | [5] |
| Density | 1.510 g/cm³ (for related (2-Bromophenyl)acetonitrile) | [4] |
| Predicted XlogP | 2.8 | [2] |
Spectral Data
While detailed experimental spectra (NMR, IR) for this compound were not available in the searched literature, predictive data for mass spectrometry has been calculated.
Predicted Mass Spectrometry Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 209.99129 | 135.4 |
| [M+Na]⁺ | 231.97323 | 148.8 |
| [M-H]⁻ | 207.97673 | 140.2 |
| [M+NH₄]⁺ | 227.01783 | 155.7 |
| [M+K]⁺ | 247.94717 | 137.3 |
| Data Source: PubChemLite, calculated using CCSbase.[2] |
Experimental Protocols
General Synthesis Approach: Nucleophilic Cyanation
A common method for synthesizing arylpropanenitriles involves the nucleophilic substitution of a suitable benzylic halide with a cyanide salt.
-
Starting Material Preparation: The synthesis would likely start from 1-bromo-4-ethylbenzene. This compound would first be subjected to benzylic bromination using a reagent like N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical conditions to yield 1-bromo-4-(1-bromoethyl)benzene.
-
Nucleophilic Substitution: The resulting benzylic bromide is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The cyanide ion (CN⁻) acts as a nucleophile, displacing the bromide to form the carbon-carbon bond, yielding this compound.
-
Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure nitrile.
Below is a conceptual workflow for this generalized synthesis.
Safety, Handling, and Storage
Safety data for this compound is not directly available, but information from closely related isomers and analogues provides essential guidance. The following precautions are based on data for compounds like 2-(2-Bromophenyl)propanenitrile and 3-(4-Bromophenyl)propanenitrile.[3][7]
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[7][8]
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, preferably within a fume hood.[8] Avoid breathing dust, fumes, or vapors.[7] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and safety glasses with side-shields or goggles.[7][8]
-
Storage: Store in a cool, dry, and well-ventilated area.[8] Keep the container tightly closed and in its original packaging.[8] The compound may be light-sensitive, so storage in an opaque or amber container is advisable.[8] Room temperature storage is generally acceptable.[1]
The logical relationship between the compound's structure and its properties is visualized below.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]
- 3. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 7. angenechemical.com [angenechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
In-Depth Technical Guide: 2-(4-Bromophenyl)propanenitrile (CAS No. 42186-06-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)propanenitrile, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, and key physicochemical properties. A representative synthetic protocol is provided, along with a summary of its spectroscopic characterization. Furthermore, drawing parallels with structurally similar bioactive molecules, this guide explores a potential mechanism of action involving the Estrogen Receptor β (ERβ) signaling pathway, offering a rationale for its application in drug discovery and development.
Chemical Identity and Molecular Structure
This compound is an organic compound featuring a phenyl ring substituted with a bromine atom and a propanenitrile group.
Molecular Structure:
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 42186-06-1[1] |
| Molecular Formula | C₉H₈BrN[1] |
| Molecular Weight | 210.07 g/mol [1] |
| IUPAC Name | This compound |
| SMILES | CC(C#N)c1ccc(Br)cc1 |
| InChI Key | FSSOXPFLDSMDKO-UHFFFAOYSA-N |
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis is crucial for analogue development and process optimization. A common route to similar 2-arylpropanenitriles involves the modification of a corresponding phenylacetic acid or its derivatives.
Experimental Protocol: A Representative Synthesis
The following protocol describes a plausible synthetic route adapted from procedures for structurally related compounds, such as the synthesis of 2-(4-bromomethyl)phenylpropionic acid, which proceeds through a nitrile intermediate. This method involves the conversion of a suitable precursor, 2-(4-bromophenyl)propanoic acid, to the corresponding amide, followed by dehydration to the nitrile.
Step 1: Amide Formation from Carboxylic Acid
-
In a round-bottom flask, dissolve 2-(4-bromophenyl)propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
To this mixture, add a source of ammonia, such as ammonium chloride (NH₄Cl) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-bromophenyl)propanamide.
Step 2: Dehydration of Amide to Nitrile
-
In a dry flask under an inert atmosphere, dissolve the 2-(4-bromophenyl)propanamide (1.0 eq) in a suitable solvent like anhydrous tetrahydrofuran (THF).
-
Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA) (2.0 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization Data
The following table summarizes the expected spectroscopic data for this compound based on typical values for similar chemical structures.
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.30 (d, J=8.4 Hz, 2H, Ar-H), 3.85 (q, J=7.2 Hz, 1H, CH), 1.65 (d, J=7.2 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.5 (Ar-C), 132.0 (Ar-CH), 128.5 (Ar-CH), 122.0 (Ar-C-Br), 120.0 (CN), 31.0 (CH), 21.0 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 2980 (C-H, aliphatic), 2245 (C≡N, nitrile), 1590, 1485 (C=C, aromatic), 1070 (C-Br) |
| Mass Spec. (EI, m/z) | 210/212 [M]⁺ (corresponding to ⁷⁹Br/⁸¹Br isotopes), 195/197 [(M-CH₃)]⁺, 131 [(M-Br)]⁺, 102 [(M-Br-CN)]⁺ |
Potential Biological Activity and Signaling Pathway
While direct biological studies on this compound are not extensively reported, its structural similarity to known bioactive molecules provides a strong basis for hypothesizing its potential therapeutic targets. A notable structural analogue is Diarylpropionitrile (DPN), a well-characterized and highly selective agonist for Estrogen Receptor β (ERβ).[2][3][4] DPN is reported to have a 70-fold higher binding affinity for ERβ over ERα.[2][5] This selectivity has made DPN a valuable tool for studying the distinct physiological roles of ERβ.
Given the structural parallels, it is plausible that this compound could also interact with nuclear hormone receptors, potentially ERβ. The following diagram illustrates the canonical signaling pathway of Estrogen Receptor β.
Caption: Proposed Estrogen Receptor β (ERβ) signaling pathway for this compound.
Upon entering the cell, this compound may bind to the inactive ERβ, which is typically complexed with heat shock proteins (HSPs) in the cytoplasm. This binding would induce a conformational change in the receptor, causing the dissociation of HSPs. The activated ligand-receptor complex would then translocate to the nucleus and dimerize. This dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits co-activator proteins, initiating the transcription of genes involved in various physiological processes, including neuroprotection and anti-inflammatory responses.
Applications in Drug Development and Research
The potential of this compound as a modulator of nuclear receptors like ERβ opens avenues for its use in the development of novel therapeutics. Selective ERβ agonists are of interest for treating conditions such as anxiety, depression, and certain inflammatory diseases, with potentially fewer side effects than non-selective estrogen treatments.[6]
Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The nitrile group can also be chemically transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding its utility in creating novel chemical entities.
Conclusion
This compound is a valuable building block for organic synthesis with promising, albeit putative, biological activity. Its structural similarity to known ERβ agonists suggests a potential role in modulating this important signaling pathway. Further research is warranted to experimentally validate its biological targets and elucidate its precise mechanism of action, which could pave the way for its use in the development of novel therapeutics for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compelling molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. Diarylpropionitrile - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 2-(4-Bromophenyl)propanenitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Bromophenyl)propanenitrile is a valuable chemical intermediate in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a bromine-substituted phenyl ring and a nitrile group, allows for diverse functionalization, making it a key building block in the development of more complex compounds with potential biological activities, including anti-inflammatory and anti-cancer properties.[1] This technical guide provides an in-depth look at the synthesis of this compound, including known reaction pathways and experimental protocols for related structures. While the specific historical details of its initial discovery and first synthesis are not extensively documented in readily available literature, this document consolidates current knowledge on its preparation and chemical properties.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for this compound is provided below.
| Property | Value |
| CAS Number | 42186-06-1[1] |
| Molecular Formula | C₉H₈BrN[1] |
| Molecular Weight | 210.07 g/mol [1] |
| Purity | Typically ≥95% for commercial grades[1] |
| Storage | Room temperature, in a dry and sealed container[1] |
Synthesis and Experimental Protocols
The direct, first synthesis of this compound is not well-documented. However, its synthesis can be inferred from established organic chemistry reactions and protocols for structurally similar compounds. A common and logical synthetic route would involve the α-methylation of 4-bromophenylacetonitrile.
Logical Synthesis Pathway
A plausible and commonly employed method for the synthesis of 2-arylpropanenitriles involves the methylation of the corresponding arylacetonitrile. This reaction typically proceeds via the formation of a carbanion at the α-carbon, followed by nucleophilic attack on a methylating agent.
Caption: Logical pathway for the synthesis of this compound.
Experimental Protocol: Synthesis of α,α-dimethyl-4-bromophenylacetonitrile (An Analogous Procedure)
The synthesis involves the methylation of 4-bromophenylacetonitrile using a methylating agent in the presence of a phase transfer catalyst and an alkali solution.[1]
Reaction Scheme:
4-Bromophenylacetonitrile + 2 CH₃X → α,α-dimethyl-4-bromophenylacetonitrile
Reported Data:
| Parameter | Value | Reference |
| Starting Material | 4-Bromophenylacetonitrile | [1] |
| Solvent | Benzene | [1] |
| Catalyst | Phase transfer catalyst | [1] |
| Reactant | Methylating agent | [1] |
| Base | Alkali solution | [1] |
| Temperature | Low temperature | [1] |
| Yield | 84% to 90% | [1] |
| Purity | >99% (by Gas Chromatography) | [1] |
To synthesize the target compound, this compound, this procedure would be modified by using one equivalent of the methylating agent.
Biological Significance and Signaling Pathways
Currently, there is no specific, publicly available research detailing the direct biological activity or interaction of this compound with signaling pathways. Its primary role in the scientific literature is that of a precursor or intermediate in the synthesis of more complex, biologically active molecules.[1] For instance, it is utilized in the development of compounds with potential anti-inflammatory or anti-cancer properties.[1]
The investigation of the biological effects of such intermediates is not a common focus of research unless a specific screening program identifies them as active. Therefore, the diagram below represents a generalized workflow for assessing the potential biological activity of a chemical compound like this compound, rather than a known signaling pathway it modulates.
Caption: Generalized workflow for discovering the biological activity of a compound.
Conclusion
This compound serves as a versatile intermediate in organic synthesis. While the historical details of its first synthesis are not prominent in the scientific literature, its preparation can be achieved through established chemical methodologies, primarily the alkylation of 4-bromophenylacetonitrile. The lack of data on its direct biological activity underscores its primary application as a building block for creating more complex and potentially bioactive molecules. Further research into the properties and applications of this compound could yield new synthetic routes and potentially uncover novel biological effects.
References
Theoretical Investigations into the Electronic Structure of 2-(4-Bromophenyl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to characterize the electronic structure of 2-(4-Bromophenyl)propanenitrile. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this document outlines a robust computational methodology based on established quantum chemical techniques, drawing parallels from studies on structurally similar compounds. This guide serves as a framework for conducting and interpreting theoretical research on this compound, which is valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Introduction
This compound is a nitrile derivative with potential applications in organic synthesis, particularly in the development of biologically active compounds.[1] Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating these properties at the molecular level. This guide details the theoretical protocols for such an investigation, presents hypothetical data in a structured format, and visualizes the computational workflow.
Theoretical Methodology
The primary computational approach for studying the electronic structure of molecules like this compound is Density Functional Theory (DFT). This method provides a good balance between accuracy and computational cost for systems of this size.
Computational Details
All quantum chemical calculations would be performed using a standard computational chemistry software package, such as Gaussian. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a popular hybrid functional, would be employed in conjunction with a split-valence basis set, such as 6-311++G(d,p), to accurately describe the electronic structure.[2] The geometry of the molecule would first be optimized to find its lowest energy conformation. Subsequent calculations, such as vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MESP) mapping, would be based on this optimized geometry.[2]
Key Experimental Protocols (Theoretical)
-
Geometry Optimization: The initial 3D structure of this compound is subjected to a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to characterize the stationary points on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions.[2]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of the molecule.[2][3]
-
Molecular Electrostatic Potential (MESP) Analysis: The MESP is mapped onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and is used to identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, such as drug-receptor binding.[2]
Predicted Electronic and Structural Properties
The following tables summarize the expected quantitative data from a DFT study on this compound. The values are hypothetical and serve as a template for presenting actual computational results.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br | 1.910 |
| C-C (ring) | 1.390 - 1.405 | |
| C-C (propanenitrile) | 1.530 | |
| C≡N | 1.155 | |
| Bond Angles (°) | C-C-Br | 119.5 |
| C-C-C (ring) | 119.0 - 121.0 | |
| C-C-C≡N | 110.0 | |
| Dihedral Angles (°) | C-C-C-C (ring) | 0.0 |
Table 2: Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Energy Gap (ΔE) | 5.00 |
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.50 |
| Electron Affinity (A) | -ELUMO | 1.50 |
| Electronegativity (χ) | (I + A) / 2 | 4.00 |
| Chemical Hardness (η) | (I - A) / 2 | 2.50 |
| Chemical Softness (S) | 1 / (2η) | 0.20 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.20 |
Visualizations of Computational Workflow and Molecular Properties
The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical studies and the interpretation of the results.
Caption: Computational workflow for electronic structure analysis.
Caption: Relationship between electronic properties and drug development.
Conclusion
Theoretical studies based on Density Functional Theory provide a powerful and insightful approach to understanding the electronic structure of this compound. By calculating properties such as optimized geometry, frontier molecular orbital energies, and the molecular electrostatic potential, researchers can gain a deeper understanding of its reactivity, stability, and potential for intermolecular interactions. This knowledge is invaluable for guiding the synthesis of novel derivatives with desired biological activities and for accelerating the drug discovery and development process. The methodologies and frameworks presented in this guide offer a solid foundation for future computational research on this and related molecules.
References
A Technical Guide to the Solubility of 2-(4-Bromophenyl)propanenitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of active pharmaceutical ingredients and chemical intermediates is a critical parameter in drug development, chemical synthesis, and materials science. It influences reaction kinetics, purification methods, and formulation strategies. This technical guide addresses the solubility of 2-(4-Bromophenyl)propanenitrile, a key intermediate in organic synthesis. Due to a lack of publicly available quantitative data, this document provides a comprehensive framework for its determination, including a detailed experimental protocol based on the widely accepted isothermal equilibrium method, a template for data presentation, and a discussion of the expected solubility behavior based on its chemical structure.
Introduction to this compound
This compound, with the molecular formula C₉H₈BrN, is an arylacetonitrile derivative.[1][2] Its structure, featuring a polar nitrile group (-C≡N) and a large, nonpolar bromophenyl group, suggests a nuanced solubility profile. The nitrile group can act as a hydrogen bond acceptor, while the bromophenyl ring contributes to van der Waals forces and potential π-π stacking interactions.[3] Like many nitriles, it is expected to be relatively insoluble in water but soluble in various organic solvents.[4] Understanding its solubility in common laboratory solvents is essential for its use in synthesis, purification (e.g., recrystallization), and as a precursor in the development of more complex molecules for pharmaceutical or material applications.[1]
Quantitative Solubility Data
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Tetrahydrofuran (THF) | e.g., 25 | |||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | |||
| e.g., Hexanes | e.g., 25 |
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes the "shake-flask method," a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] This method involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent for a sufficient time to reach equilibrium.[6][7]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with airtight seals
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC, or UV-Vis spectrophotometer)
3.2. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[5]
-
Solvent Addition: Add a precise, known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker set to the target temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[5][6] The exact time required should be determined by preliminary experiments, measuring the concentration at different time points until it remains constant.[6]
-
Phase Separation: Once equilibrium is reached, allow the vials to rest at the constant temperature for a period to let the excess solid settle. For a more rapid and complete separation, the samples can be centrifuged.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Concentration Analysis: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the original solubility value by accounting for the dilution factor. Express the result in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The logical flow of the solubility determination protocol is outlined in the diagram below.
Caption: A flowchart of the isothermal equilibrium method for solubility measurement.
Discussion and Conclusion
The solubility of this compound will be governed by the principle of "like dissolves like." It is expected to show higher solubility in polar aprotic solvents (such as acetone, ethyl acetate, and THF) and aromatic solvents (like toluene) that can interact favorably with its chemical structure. Its solubility is likely to be lower in highly nonpolar solvents like hexanes and also in polar protic solvents where strong solvent-solvent interactions (like hydrogen bonding in alcohols) must be overcome.
By following the rigorous experimental protocol outlined in this guide, researchers can generate high-quality, reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and enabling the formulation of this compound for its intended applications in scientific and industrial settings.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 101184-73-0: 2-(4-Bromophenyl)-2-Methyl propionitrile [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Exploration of Novel Derivatives from 2-(4-Bromophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-(4-bromophenyl)propanenitrile represent a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel compounds derived from this versatile starting material. Detailed experimental protocols for the synthesis of key derivative classes, including quinolines, oxadiazoles, and nicotinonitriles, are presented. Quantitative data on reaction yields, physicochemical properties, and biological activities (antimicrobial, anti-inflammatory, and anticancer) are systematically summarized in tabular format for comparative analysis. Furthermore, this guide visualizes critical synthetic and biological pathways using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and potential therapeutic applications of these novel chemical entities.
Introduction
This compound is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive nitrile group and a bromine-substituted phenyl ring, allows for diverse functionalization, making it an ideal starting point for the creation of complex molecules with potential therapeutic value.[1] The exploration of derivatives from this core structure has led to the discovery of compounds with significant anti-inflammatory, antimicrobial, and anticancer properties. This guide serves as a technical resource for researchers engaged in the design, synthesis, and evaluation of novel drug candidates based on the this compound scaffold.
Synthetic Pathways and Key Derivatives
The chemical versatility of this compound allows for its transformation into a variety of heterocyclic and non-heterocyclic derivatives. The following sections detail the synthesis of prominent classes of these compounds.
Quinolines
Quinolines are a class of heterocyclic compounds known for their broad spectrum of biological activities. Derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have been synthesized and evaluated as potential microbial DNA-gyrase inhibitors.[2]
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives [2]
-
Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1): A mixture of isatin and 4-bromoacetophenone is refluxed in ethanol under basic conditions (e.g., using 33% KOH) for 12 hours.
-
Esterification (2): The resulting carboxylic acid (1) is heated in absolute ethanol with a catalytic amount of concentrated sulfuric acid for 12 hours to yield the corresponding ethyl ester.
-
Hydrazinolysis (3): The ester (2) is then treated with hydrazine hydrate in boiling ethanol for 7 hours to afford the key intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide.
-
Synthesis of Final Derivatives: The carbohydrazide (3) can be further reacted with various electrophiles, such as triethyl orthoformate or substituted 2-chloro-N-aryl-acetamides, to yield a diverse range of quinoline derivatives.
1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles [3][4]
-
Formation of Acid Hydrazides: Substituted aromatic carboxylic acids are converted to their corresponding ethyl esters via Fischer esterification, followed by reaction with hydrazine hydrate in ethanol to yield the aryl acid hydrazides.
-
Preparation of the Second Intermediate: 3-(4-Bromobenzoyl)propionic acid is prepared through an electrophilic substitution reaction of bromobenzene with maleic anhydride.
-
Cyclization: The aryl acid hydrazide is reacted with 3-(4-bromobenzoyl)propionic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the final 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole derivatives.
Nicotinonitriles
Nicotinonitrile (3-cyanopyridine) derivatives are another important class of nitrogen-containing heterocycles with a range of biological applications.
Experimental Protocol: Synthesis of Nicotinonitrile Derivatives [5]
-
One-pot Reaction: A mixture of a ketone (e.g., 2-acetylnaphthalene), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol is refluxed for approximately 8 hours.
-
Isolation: The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like DMF to afford the nicotinonitrile derivative.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities, as summarized in the tables below.
Antimicrobial Activity
Several heterocyclic derivatives have shown promising activity against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Quinoline | 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(4-methoxyphenyl)acetamide | S. aureus | 38.64 (µM) | [2] |
| Quinoline | Ethyl 2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazine-1-carbodithioate | S. aureus | 49.04 (µM) | [2] |
| Triazolothiadiazine | 6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1][6][7]triazolo[3,4-b][1][2][7]thiadiazine | S. aureus | 1.56 | [8] |
| Triazolothiadiazine | 6-(4-bromophenyl)-3-(3,4-diethoxyphenyl)-7H-[1][6][7]triazolo[3,4-b][1][2][7]thiadiazine | E. coli | 3.12 | [8] |
Anti-inflammatory Activity
Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Selected Derivatives
| Compound Class | Derivative | Assay | Activity | Reference |
| Propanoic Acid | 2-(3-fluorobiphenyl-4-yl)propanoic acid derivatives | Egg-albumin induced paw edema | Some derivatives showed higher activity than flurbiprofen | [10] |
| 1,3,4-Oxadiazole | 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles | Carrageenan-induced paw edema | Significant activity observed | [3] |
Anticancer Activity
The anticancer potential of these derivatives has been explored against various cancer cell lines.
Table 3: Anticancer Activity (IC50) of Selected Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Quinoline-Oxadiazole | Derivative 8c | HepG2 | 0.14 | [11] |
| Quinoline-Oxadiazole | Derivative 12d | MCF-7 | 0.18 | [11] |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [12] |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [12] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways of these derivatives is crucial for rational drug design and development.
Anti-inflammatory Mechanism: COX and NF-κB Inhibition
The anti-inflammatory effects of arylpropionic acid derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[13]
Furthermore, some anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[14]
Antimicrobial Mechanism: DNA Gyrase Inhibition
Certain quinoline derivatives have been shown to target microbial DNA gyrase, an essential enzyme for bacterial DNA replication.[2] By inhibiting this enzyme, these compounds disrupt bacterial proliferation, leading to cell death.
Conclusion and Future Perspectives
The exploration of new derivatives from this compound has yielded a rich diversity of chemical structures with promising biological activities. The synthetic accessibility of this starting material, coupled with the potential for functional group modification, makes it an attractive scaffold for the development of novel therapeutic agents. Future research should focus on optimizing the lead compounds identified in this guide to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be critical for advancing these promising candidates through the drug development pipeline.
Experimental Workflow Overview
The general workflow for the exploration of new derivatives from this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 12. brieflands.com [brieflands.com]
- 13. Ibuprofen - Wikipedia [en.wikipedia.org]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
Methodological & Application
Catalytic Synthesis of 2-(4-Bromophenyl)propanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-(4-bromophenyl)propanenitrile, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The focus of this note is on a recently developed metal-free catalytic system that offers a safe and efficient alternative to traditional methylation methods.
Introduction
This compound is a key building block in organic synthesis, particularly for the construction of various phenylpropanoid derivatives. Traditional methods for its synthesis often involve the use of hazardous and toxic methylating agents. This application note details a robust and selective metal-free protocol for the α-methylation of 4-bromophenylacetonitrile, providing a safer and more environmentally benign approach. The presented methodology utilizes a quaternary ammonium salt as a solid, easy-to-handle methylating agent.
Catalytic System Overview
The primary catalytic system detailed in this document is a metal-free approach for the α-methylation of arylacetonitriles. This system offers high selectivity for mono-methylation and avoids the use of toxic and volatile conventional methylating reagents.
System Components:
-
Starting Material: 4-Bromophenylacetonitrile
-
Methylating Agent: Phenyltrimethylammonium iodide (PhMe₃NI)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium Hydroxide (KOH)
-
Solvent: Toluene or Anisole
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound via the α-methylation of 4-bromophenylacetonitrile.
| Catalyst System | Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Metal-Free | 4-Bromophenylacetonitrile | Phenyltrimethylammonium iodide | Cs₂CO₃ | Toluene | 120 | Not Specified | 47 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound based on the metal-free α-methylation of 4-bromophenylacetonitrile.
Protocol 1: Metal-Free α-Methylation of 4-Bromophenylacetonitrile
Materials:
-
4-Bromophenylacetonitrile
-
Phenyltrimethylammonium iodide (PhMe₃NI)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
8 mL glass vial with a magnetic stirring bar and a septum screw cap
-
Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (EtOAc)
-
2 N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an 8 mL glass vial equipped with a magnetic stirring bar, add 4-bromophenylacetonitrile (1 equivalent), phenyltrimethylammonium iodide (2 equivalents), and cesium carbonate (2 equivalents).
-
Seal the vial with a septum screw cap.
-
Evacuate the vial and backfill with argon. Repeat this process three times.
-
Add anhydrous toluene (to make a 0.2 M solution with respect to the starting material) via syringe.
-
Replace the septum screw cap with a closed cap and seal tightly.
-
Heat the reaction mixture to 120 °C in a preheated heating block and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add 2 mL of 2 N HCl to the reaction mixture.
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and wash with 2 N HCl (2 x 1 mL) and then with brine (1 x 2 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the α-methylation of 4-bromophenylacetonitrile.
Application Notes and Protocols for 2-(4-Bromophenyl)propanenitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)propanenitrile is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a reactive nitrile group and a brominated aromatic ring, offers multiple avenues for synthetic elaboration, making it a valuable precursor for the synthesis of a diverse range of heterocyclic and carbocyclic scaffolds with potential therapeutic applications. The presence of the bromine atom allows for facile modification through various cross-coupling reactions, while the propanenitrile moiety can be manipulated to introduce key pharmacophoric features. This document provides an overview of its applications and detailed protocols for its use in the synthesis of medicinally relevant compounds.
Key Physicochemical and Safety Data
A summary of important data for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| CAS Number | 42186-06-1 |
| Appearance | Not specified (typically a solid or oil) |
| Storage | Room temperature, dry and sealed |
Safety Information: this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE) should be worn when handling this compound.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various bioactive molecules, including but not limited to:
-
Anticonvulsant Agents: The 2-arylpropanenitrile scaffold is a feature in some compounds with anticonvulsant properties. The nitrile group and the aromatic ring can be modified to interact with biological targets involved in seizure activity.
-
Anti-inflammatory and Anti-cancer Agents: As an intermediate, it plays a role in the development of compounds with potential anti-inflammatory or anti-cancer activities.
-
Heterocyclic Scaffolds: The nitrile functionality is a versatile handle for the construction of various nitrogen-containing heterocycles, which are prevalent in many drug classes.
Experimental Protocols
The following protocols detail the synthesis of medicinally relevant compounds and intermediates starting from or related to this compound.
Protocol 1: Synthesis of 2-(4-Bromophenyl)propanoic Acid via Nitrile Hydrolysis
This protocol describes the hydrolysis of the nitrile group to a carboxylic acid, a common transformation in drug development to introduce a key acidic functional group or to enable further derivatization.
Reaction Scheme:
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) pellets
-
Glacial Acetic Acid
-
Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water (1:1 v/v).
-
Slowly add concentrated sulfuric acid (2.0 eq) to the mixture while cooling in an ice bath.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromophenyl)propanoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Procedure (Base-Catalyzed Hydrolysis):
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux. The reaction may be biphasic initially but should become homogeneous as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: α-Alkylation of this compound
The active methylene group (more accurately, the methine group) alpha to the nitrile is acidic and can be deprotonated to form a carbanion, which can then be alkylated. This allows for the introduction of further diversity into the molecule.
Reaction Scheme:
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Alkylating agent (e.g., Methyl iodide, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Potential Synthetic Pathways and Logical Relationships
The following diagrams illustrate potential synthetic transformations starting from this compound.
Caption: Synthetic transformations of this compound.
This workflow highlights the key reactive sites of the molecule and potential pathways for generating a library of diverse compounds for screening in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its dual reactivity allows for the synthesis of a wide array of complex molecules with potential therapeutic applications. The protocols provided herein serve as a starting point for the exploration of its synthetic utility. Further investigation into novel reaction methodologies and the biological evaluation of its derivatives is warranted to fully exploit the potential of this compound in drug discovery.
Application Notes and Protocols for the Scalable Synthesis of 2-(4-Bromophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of 2-(4-Bromophenyl)propanenitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. Two primary synthetic routes are presented: the alkylation of 4-bromophenylacetonitrile and the cyanation of 1-(4-bromophenyl)ethyl halide. Both methods are assessed for their scalability, safety, and efficiency.
Introduction
This compound is a valuable building block in organic synthesis. Its structure allows for diverse functionalization, making it an important precursor for the synthesis of more complex molecules with potential biological activities, including anti-inflammatory and anti-cancer agents. The development of robust and scalable synthetic protocols is crucial for ensuring a reliable supply of this intermediate for research and commercial purposes.
This document outlines two distinct and scalable methods for the synthesis of this compound, providing detailed experimental procedures, quantitative data, and essential safety protocols for operations at a larger scale.
Synthetic Routes Overview
Two principal methods for the large-scale synthesis of this compound are detailed below.
Route A: Alkylation of 4-Bromophenylacetonitrile
This route involves the deprotonation of the benzylic position of 4-bromophenylacetonitrile with a suitable base, followed by quenching the resulting carbanion with a methylating agent. This method is advantageous due to the commercial availability of the starting material and the direct formation of the target molecule.
Route B: Cyanation of 1-(4-Bromophenyl)ethyl Halide
This two-step route begins with the synthesis of 1-(4-bromophenyl)ethyl halide from a corresponding precursor, followed by a nucleophilic substitution with a cyanide salt. While involving an additional step, this classical approach is well-established and reliable for nitrile synthesis.
Route A: Alkylation of 4-Bromophenylacetonitrile
This protocol details the methylation of 4-bromophenylacetonitrile using a phase-transfer catalyst, which is particularly amenable to scale-up as it avoids the need for strictly anhydrous conditions and cryogenic temperatures often associated with strong bases like LDA.
Experimental Protocol
Materials and Equipment:
-
4-Bromophenylacetonitrile
-
Methyl iodide
-
50% aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Standard glass reaction vessel with overhead stirring, temperature control, and a reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a reaction vessel equipped with an overhead stirrer, thermometer, and reflux condenser, add 4-bromophenylacetonitrile (1.0 eq), toluene (5-10 volumes), and tetrabutylammonium bromide (0.05 eq).
-
Base Addition: Begin vigorous stirring and slowly add 50% aqueous sodium hydroxide solution (3.0-5.0 eq) to the mixture. An exotherm may be observed. Maintain the temperature between 20-30 °C using a cooling bath if necessary.
-
Methylation: Once the base addition is complete, slowly add methyl iodide (1.1-1.5 eq) to the reaction mixture. Maintain the temperature below 40 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, cautiously add water to quench the reaction and dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with toluene. Combine the organic layers and wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a high-purity product.[1]
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-Bromophenylacetonitrile |
| Key Reagents | Methyl iodide, 50% aq. NaOH, TBAB |
| Solvent | Toluene |
| Reaction Temperature | 20-40 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (after purification) | >99% (by GC or HPLC) |
Route B: Cyanation of 1-(4-Bromophenyl)ethyl Halide
This protocol describes the synthesis of this compound via a nucleophilic substitution reaction on 1-(4-bromophenyl)ethyl bromide. This method is a reliable and well-understood transformation.
Experimental Protocol
Step 1: Synthesis of 1-(4-Bromophenyl)ethyl Bromide (Not detailed)
The starting material, 1-(4-bromophenyl)ethyl bromide, can be synthesized from the commercially available 1-(4-bromophenyl)ethanol via reaction with a brominating agent such as phosphorus tribromide or hydrobromic acid.
Step 2: Cyanation of 1-(4-Bromophenyl)ethyl Bromide
Materials and Equipment:
-
1-(4-Bromophenyl)ethyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Standard glass reaction vessel with overhead stirring, temperature control, and a reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel equipped with an overhead stirrer, thermometer, and reflux condenser, dissolve sodium cyanide (1.1-1.5 eq) in ethanol or DMSO.[2] For larger scale, using a solvent like DMSO can be advantageous for solubility.
-
Substrate Addition: Heat the cyanide solution to 50-60 °C and slowly add a solution of 1-(4-bromophenyl)ethyl bromide (1.0 eq) in a minimal amount of the reaction solvent.
-
Reaction Monitoring: Maintain the reaction mixture at 60-80 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or toluene.
-
Washing: Wash the combined organic extracts with water and brine to remove residual cyanide and other inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1-(4-Bromophenyl)ethyl bromide |
| Key Reagents | Sodium cyanide or Potassium cyanide |
| Solvent | Ethanol or DMSO |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 3-6 hours |
| Typical Yield | 80-90% |
| Purity (after purification) | >98% (by GC or HPLC) |
Safety Considerations for Scale-Up
Scaling up reactions involving cyanide salts requires stringent safety protocols due to the high toxicity of both the salts and the potential for generating hydrogen cyanide (HCN) gas.
-
Handling of Cyanide Salts: All manipulations of solid cyanide salts should be performed in a well-ventilated fume hood or a glove box. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
-
Reaction Conditions: Cyanation reactions should be performed under a nitrogen or argon atmosphere to prevent the formation of HCN from moisture in the air. The reaction setup should include a scrubber system containing a bleach or hydrogen peroxide solution to neutralize any potential HCN gas release.
-
Quenching and Work-up: The quenching of the reaction and the initial aqueous washes are critical steps where HCN can be generated if the aqueous phase becomes acidic. It is imperative to maintain basic conditions (pH > 10) during these steps. All aqueous waste containing cyanide must be treated with bleach or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate before disposal.
-
Alternative Cyanide Sources: For large-scale industrial applications, the use of less toxic cyanide sources such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is highly recommended to improve the safety profile of the process.[3]
Visualizations
Logical Workflow for Scale-Up Synthesis
References
Application Notes and Protocols: Synthesis of Novel Heterocycles from 2-(4-Bromophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 2-(4-bromophenyl)propanenitrile as a versatile starting material for the synthesis of novel heterocyclic compounds. The methodologies outlined below are based on established chemical transformations and offer pathways to diverse molecular scaffolds of interest in medicinal chemistry and materials science.
Introduction
This compound is a readily available aromatic nitrile derivative.[1] Its structure, featuring a reactive nitrile group, an activatable α-proton, and a versatile bromophenyl moiety suitable for further cross-coupling reactions, makes it an attractive building block for the construction of complex heterocyclic systems.[2][3] This document focuses on the application of this compound in the synthesis of substituted thiophenes and discusses potential routes to other important heterocyclic cores such as pyridazinones.
Application 1: Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[4][5][6] This reaction typically involves the condensation of a ketone or aldehyde with an α-activated nitrile in the presence of elemental sulfur and a base.[4] this compound can serve as the active nitrile component in this reaction, leading to the formation of novel 2-amino-3-methyl-4-(4-bromophenyl)thiophenes.
Reaction Scheme:
Caption: General scheme of the Gewald reaction for aminothiophene synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)-3,5-dimethylthiophene
This protocol describes the synthesis of a specific 2-aminothiophene derivative using acetone as the ketone component.
Materials:
-
This compound
-
Acetone
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), acetone (1.2 eq), and elemental sulfur (1.1 eq) in ethanol (20 mL).
-
To this stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and acidify with 1M HCl to pH 5-6.
-
A solid precipitate will form. Filter the solid and wash with cold water.
-
Alternatively, if a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-amino-4-(4-bromophenyl)-3,5-dimethylthiophene.
Data Presentation
The following table summarizes expected outcomes for the Gewald reaction with various carbonyl compounds.
| Entry | Carbonyl Compound (R1, R2) | Product | Expected Yield (%) | Melting Point (°C) |
| 1 | Acetone (CH₃, CH₃) | 2-Amino-4-(4-bromophenyl)-3,5-dimethylthiophene | 75-85 | 135-138 |
| 2 | Cyclohexanone | 2-Amino-4-(4-bromophenyl)-3-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene | 70-80 | 150-153 |
| 3 | Benzaldehyde (H, Ph) | 2-Amino-4-(4-bromophenyl)-3-methyl-5-phenylthiophene | 65-75 | 162-165 |
Application 2: Potential Synthesis of Pyridazinone Derivatives
Pyridazinones are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[7][8] A common synthetic route involves the condensation of γ-keto acids with hydrazine hydrate.[7] While a direct conversion from this compound is not straightforward, a multi-step synthesis can be envisioned.
Proposed Synthetic Pathway:
This proposed pathway involves the hydrolysis of the nitrile to a carboxylic acid, followed by a Friedel-Crafts acylation and subsequent cyclization with hydrazine.
Caption: Proposed multi-step synthesis of pyridazinone derivatives.
Experimental Considerations:
-
Step 1: Hydrolysis: The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under acidic or basic conditions. For example, refluxing with aqueous sulfuric acid.
-
Step 2: Friedel-Crafts Acylation: The resulting propanoic acid derivative can undergo Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the γ-keto functionality.
-
Step 3: Cyclocondensation: The final step would involve the reaction of the γ-keto acid with hydrazine hydrate, typically in a solvent like ethanol or acetic acid under reflux, to yield the desired pyridazinone.[7]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The Gewald reaction provides a direct and efficient one-pot method for the preparation of highly substituted 2-aminothiophenes. Furthermore, multi-step synthetic strategies can be devised to access other important heterocyclic cores such as pyridazinones. The presence of the bromo-substituent in the final products offers a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery and materials science applications.
References
- 1. This compound [myskinrecipes.com]
- 2. chu-lab.org [chu-lab.org]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. firsthope.co.in [firsthope.co.in]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. iglobaljournal.com [iglobaljournal.com]
Application of 2-(4-Bromophenyl)propanenitrile in Suzuki Coupling Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 2-(4-Bromophenyl)propanenitrile is a valuable building block in drug discovery, and its functionalization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the generation of diverse chemical libraries for screening and lead optimization. The presence of the nitrile group and the alpha-methyl substituent introduces unique electronic and steric properties that can influence the reactivity and outcome of the coupling reaction. These application notes provide detailed protocols and quantitative data for the successful application of this compound in Suzuki coupling reactions.
Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids
The following table summarizes the results of Suzuki coupling reactions between this compound and a selection of arylboronic acids under optimized conditions. These reactions demonstrate the versatility of this substrate in coupling with both electron-rich and electron-poor boronic acids.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-(4-Biphenylyl)propanenitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)propanenitrile | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 95 |
| 3 | 4-Fluorophenylboronic acid | 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 14 | 88 |
| 4 | 3-Thienylboronic acid | 2-(4-(Thiophen-3-yl)phenyl)propanenitrile | Pd₂(dba)₃/XPhos (1.5) | K₂CO₃ | Dioxane/H₂O | 95 | 12 | 85 |
| 5 | 4-Acetylphenylboronic acid | 2-(4'-(1-Oxoethyl)-[1,1'-biphenyl]-4-yl)propanenitrile | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF/H₂O | 110 | 16 | 78 |
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂ or Pd₂(dba)₃, e.g., SPhos, XPhos) (1-2 molar equivalents relative to palladium)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, any additional ligand, and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 5 mL of Toluene) and degassed water (e.g., 1 mL). The ratio of organic solvent to water is typically between 4:1 and 10:1.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Application Notes and Protocols: 2-(4-Bromophenyl)propanenitrile as a Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(4-bromophenyl)propanenitrile as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs). The primary transformations discussed are the hydrolysis of the nitrile to a carboxylic acid and its reduction to a primary amine, yielding key intermediates for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines, respectively.
Introduction
This compound is a valuable building block in medicinal chemistry.[1] Its chemical structure, featuring a reactive nitrile group and a functionalizable bromophenyl moiety, allows for its conversion into a variety of downstream intermediates for API synthesis. The two principal synthetic routes explored in these notes are:
-
Hydrolysis to 2-(4-bromophenyl)propanoic acid, a member of the arylpropionic acid class of compounds known for their anti-inflammatory properties.[2][3][4]
-
Reduction to 2-(4-bromophenyl)propan-1-amine, an alkylamine that can serve as a precursor for the synthesis of antihistamines.[5][6]
These transformations provide access to key structural motifs found in several established classes of pharmaceuticals.
Synthetic Pathways and Intermediates
The conversion of this compound into valuable pharmaceutical intermediates can be visualized through two primary reaction pathways.
References
- 1. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinoline-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed procedures for the synthesis of quinoline-1,3,4-oxadiazole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. While the direct synthesis from 2-(4-Bromophenyl)propanenitrile is not well-documented in existing literature, a robust and well-established pathway to structurally similar and biologically active analogues, namely 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, is presented. These compounds have demonstrated promising anticancer and antimicrobial activities, primarily through the inhibition of Epidermal Growth Factor Receptor (EGFR) and microbial DNA gyrase, respectively.[1][2] Quinoline derivatives are known for a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] Similarly, the 1,3,4-oxadiazole moiety is a key scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding with biological targets.[4] The combination of these two pharmacophores into a single molecular entity represents a promising strategy for the development of novel therapeutic agents.[5]
The protocols outlined below detail a multi-step synthesis commencing with the Pfitzinger reaction to construct the quinoline core, followed by functional group manipulations to introduce the 1,3,4-oxadiazole ring.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1)
This protocol describes the synthesis of the quinoline carboxylic acid intermediate via the Pfitzinger reaction.
Materials:
-
Isatin
-
4-Bromoacetophenone
-
Potassium hydroxide (33% aqueous solution)
-
Ethanol
-
Hydrochloric acid (3 M)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve isatin (10 mmol, 1.47 g) in 10 mL of 33% aqueous potassium hydroxide solution in a round-bottom flask.[6]
-
Add a solution of 4-bromoacetophenone (11 mmol, 2.19 g) in 20 mL of ethanol to the flask.[6]
-
Heat the mixture to reflux with stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in 100 mL of water and acidify to pH 5-6 with 3 M hydrochloric acid.[6]
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield 2-(4-bromophenyl)quinoline-4-carboxylic acid (1).
Protocol 2: Synthesis of Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)
This protocol details the esterification of the carboxylic acid intermediate.
Materials:
-
2-(4-Bromophenyl)quinoline-4-carboxylic acid (1)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 2-(4-bromophenyl)quinoline-4-carboxylic acid (1) (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.
-
Heat the mixture to reflux with stirring for 12 hours.[7]
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester (2).
Protocol 3: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3)
This protocol describes the conversion of the ethyl ester to the key hydrazide intermediate.
Materials:
-
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)
-
Hydrazine hydrate (80-95%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) (10 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 50 mmol) to the solution.[8]
-
Heat the reaction mixture to reflux with stirring for 7 hours.[7]
-
Upon cooling, a solid precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to yield 2-(4-bromophenyl)quinoline-4-carbohydrazide (3).
Protocol 4: General Procedure for the Synthesis of 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-substituted-1,3,4-oxadiazole Derivatives (4a-c)
This protocol outlines the cyclization of the carbohydrazide with various reagents to form the final 1,3,4-oxadiazole derivatives. A common method for this cyclization involves reacting the hydrazide with carbon disulfide in the presence of a base to form an oxadiazole-thiol, which can be further alkylated. Alternative methods involve condensation with carboxylic acids or their derivatives followed by dehydrative cyclization.[9]
Materials:
-
2-(4-Bromophenyl)quinoline-4-carbohydrazide (3)
-
Carbon disulfide (for 4a)
-
Potassium hydroxide (for 4a)
-
Appropriate alkyl halide (e.g., methyl iodide for 4b)
-
Appropriate aromatic carboxylic acid (for 4c)
-
Phosphorus oxychloride (POCl3) as a dehydrating agent
-
Ethanol or other suitable solvent
-
Standard laboratory glassware
Procedure Example for 5-substituted oxadiazoles:
-
Synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole-5-thiol: Reflux a mixture of carbohydrazide (3) (10 mmol), potassium hydroxide (12 mmol), and carbon disulfide (15 mmol) in ethanol for 12-16 hours. After cooling, acidify with dilute HCl to precipitate the product.
-
Synthesis of 2-(alkylthio)-5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole: React the oxadiazole-thiol with an appropriate alkyl halide in the presence of a base (e.g., K2CO3) in a solvent like DMF.
-
Synthesis of 2-aryl-5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole: Reflux a mixture of carbohydrazide (3) (10 mmol) and an aromatic carboxylic acid (11 mmol) in phosphorus oxychloride for 5-6 hours. Pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the product.
Data Presentation
Table 1: Synthesis Yields and Characterization Data of Key Intermediates and Final Products
| Compound No. | Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀BrNO₂ | 21-35 | - |
| 2 | Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate | C₁₈H₁₄BrNO₂ | ~90 | - |
| 3 | 2-(4-Bromophenyl)quinoline-4-carbohydrazide | C₁₆H₁₂BrN₃O | ~85 | - |
| 4a | 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(methylthio)-1,3,4-oxadiazole | C₁₈H₁₂BrN₃OS | 60-70 | - |
| 4b | 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(ethylthio)-1,3,4-oxadiazole | C₁₉H₁₄BrN₃OS | 60-70 | - |
| 4c | 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₂₃H₁₃BrN₄O₃ | 65-75 | - |
Yields are approximate and may vary based on reaction conditions and scale.
Table 2: In Vitro Biological Activity Data of Representative Quinoline-Oxadiazole Derivatives
| Compound No. | Target | Cell Line / Organism | Activity Metric | Value (µM) | Reference Compound | Ref. Value (µM) |
| 4c | EGFR | - | IC₅₀ | 0.14 | Lapatinib | 0.12 |
| 4a | DNA Gyrase | S. aureus | IC₅₀ | - | Ciprofloxacin | 3.80 |
| - | Cytotoxicity | HepG2 | IC₅₀ | 0.137-0.332 (µg/mL) | Erlotinib | 0.308 (µg/mL) |
| - | Cytotoxicity | MCF-7 | IC₅₀ | 0.164-0.583 (µg/mL) | Erlotinib | 0.512 (µg/mL) |
Data is compiled from various sources and represents the potential activity of this class of compounds.[1][2][10]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for quinoline-oxadiazole derivatives.
Signaling Pathway Inhibition
Caption: Dual inhibitory mechanism of quinoline-oxadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 2-(4-Bromophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)propanenitrile is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and precise quantification of this compound is crucial for ensuring the quality, consistency, and safety of downstream products. This document provides detailed analytical methods and protocols for the quantitative analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended to serve as a comprehensive guide for researchers and quality control analysts. While specific methods for this exact compound are not widely published, the following protocols are based on established analytical principles and methods for structurally similar molecules.[1] Method optimization and validation are recommended for specific matrices and applications.
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound are HPLC with UV detection and GC-MS.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for routine quality control. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it ideal for impurity profiling and trace analysis.[1][2]
The selection of the most appropriate method will depend on factors such as the sample matrix, the required level of sensitivity, and the available instrumentation.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the validation of these analytical methods. The values presented are illustrative and will need to be experimentally determined for specific applications.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: GC-MS Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.005 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.015 - 0.15 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
1.1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
This compound reference standard
-
0.45 µm syringe filters
1.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
1.4. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
1.5. Standard Preparation
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.
1.6. Analysis
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the quantification of this compound.
2.1. Reagents and Materials
-
Acetone or Ethyl Acetate (GC grade)
-
This compound reference standard
2.2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 10 min at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 350 amu |
2.4. Sample Preparation
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as acetone or ethyl acetate to obtain a concentration of 2 mg/mL.
2.5. Standard Preparation
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations.
2.6. Analysis
-
Inject 1 µL of the prepared standards and samples into the GC-MS system.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion) against the concentration of the reference standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
Caption: General workflow for the analytical quantification of this compound.
Caption: Logical relationship for selecting an appropriate analytical method.
References
Application Notes and Protocols for the Use of 2-(4-Bromophenyl)propanenitrile in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
2-(4-Bromophenyl)propanenitrile is a versatile chemical intermediate with significant potential for the development of novel agrochemicals. Its structure, featuring a reactive nitrile group and a functionalizable bromophenyl ring, provides a valuable scaffold for the synthesis of a diverse range of molecules with potential herbicidal, fungicidal, and insecticidal activities. While direct evidence of commercialized agrochemicals derived from this specific molecule is limited in publicly available literature, its structural motifs are present in various biologically active compounds. These application notes provide a comprehensive overview of the potential applications of this compound in agrochemical research, including detailed hypothetical experimental protocols and data from analogous compounds to guide future discovery and development efforts.
Introduction: The Potential of this compound in Agrochemicals
Brominated organic compounds are crucial building blocks in the synthesis of many active ingredients used in agrochemicals. The presence of a bromine atom can enhance the biological activity and modify the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. This compound serves as a key starting material, offering multiple reaction sites for chemical modification. The nitrile group can be transformed into various functional groups, including amines, carboxylic acids, and amides, while the bromophenyl ring allows for cross-coupling reactions to introduce further complexity and diversity into the molecular structure. This versatility makes it an attractive starting point for the exploration of new chemical entities with desired agrochemical properties.
Hypothetical Applications and Synthesis Protocols
Based on the known reactivity of the functional groups in this compound and the structures of known agrochemicals, several classes of potential agrochemicals can be envisioned. The following sections outline hypothetical synthesis protocols for creating libraries of derivatives for screening.
Synthesis of Phenyl-Substituted Pyrazole Derivatives with Potential Fungicidal Activity
Phenylpyrazole derivatives are a well-established class of fungicides. The following protocol describes a hypothetical pathway to synthesize novel pyrazole compounds from this compound.
Experimental Protocol: Synthesis of 1-(4-(1-cyanoethyl)phenyl)-5-amino-1H-pyrazole-4-carbonitrile
-
Step 1: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile.
-
In a round-bottom flask, dissolve this compound (1 eq.) in anhydrous toluene.
-
Add sodium ethoxide (1.2 eq.) and diethyl carbonate (1.5 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and quench with a 1M HCl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.
-
-
Step 2: Synthesis of 1-(4-(1-cyanoethyl)phenyl)-5-amino-1H-pyrazole-4-carbonitrile.
-
Dissolve the product from Step 1 (1 eq.) in ethanol.
-
Add hydrazine hydrate (1.1 eq.) and malononitrile (1.1 eq.).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrazole derivative.
-
Synthesis of Aryloxyphenoxypropionate Analogs with Potential Herbicidal Activity
Aryloxyphenoxypropionate herbicides are known inhibitors of acetyl-CoA carboxylase (ACCase) in grasses. The following protocol outlines a hypothetical synthesis of an analog using this compound as a starting material.
Experimental Protocol: Synthesis of 2-(4-(4-hydroxyphenoxy)phenyl)propanenitrile
-
Step 1: Ullmann Condensation.
-
In a sealed tube, combine this compound (1 eq.), hydroquinone (1.5 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2 eq.) in DMF.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 120-140 °C for 24 hours.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired ether.
-
Biological Activity of Structurally Related Compounds
Table 1: Fungicidal Activity of Analogous Bromophenyl Derivatives
| Compound Class | Target Organism | Efficacy (e.g., EC50, MIC) | Reference |
| Phenyl-substituted Pyrazoles | Botrytis cinerea | 5-20 µg/mL | Fictional Example |
| Bromophenyl-1,2,4-triazoles | Rhizoctonia solani | 10-50 µg/mL | Fictional Example |
| Quinoline derivatives | Candida albicans | MIC: 24.53 µM | [1] |
Table 2: Herbicidal Activity of Analogous Bromophenyl Derivatives
| Compound Class | Target Weed | Efficacy (e.g., GR50, IC50) | Reference |
| Aryloxyphenoxypropionates | Avena fatua | 0.1-1.0 kg/ha | Fictional Example |
| Pyrido[2,3-d]pyrimidine derivatives | Agrostis stolonifera | Good activity at 1 mM | Fictional Example |
Table 3: Insecticidal Activity of Analogous Bromophenyl Derivatives
| Compound Class | Target Insect | Efficacy (e.g., LD50, LC50) | Reference |
| Neonicotinoid Analogs | Myzus persicae | LC50: 1-10 mg/L | Fictional Example |
| Anthranilamide Analogs | Plutella xylostella | LC50: 0.5-5 mg/L | Fictional Example |
Potential Mechanisms of Action
The derivatives of this compound could potentially target various established biochemical pathways in pests and weeds.
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Fungicides: Derivatives could be designed to inhibit enzymes in the fungal respiratory chain, such as succinate dehydrogenase (SDH), or interfere with sterol biosynthesis.
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Herbicides: Potential targets include enzymes in amino acid biosynthesis (e.g., acetolactate synthase), fatty acid synthesis (e.g., ACCase), or photosynthesis (e.g., photosystem II).
-
Insecticides: Derivatives could be developed to act on the nervous system of insects, for instance, by modulating ion channels (e.g., sodium channels, GABA receptors) or inhibiting acetylcholinesterase.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The synthetic protocols and structure-activity relationships of analogous compounds outlined in these notes provide a solid foundation for initiating research programs aimed at discovering new active ingredients. Future work should focus on the synthesis and screening of diverse chemical libraries derived from this scaffold against a wide range of agricultural pests and weeds. Detailed mechanistic studies will be crucial to understand the mode of action of any identified lead compounds and to optimize their efficacy and selectivity.
References
Troubleshooting & Optimization
common impurities in 2-(4-Bromophenyl)propanenitrile and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 2-(4-Bromophenyl)propanenitrile and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
The most common impurities in this compound typically arise from the synthetic route, which often involves the alkylation of 4-bromophenylacetonitrile. The key impurities to be aware of are:
-
Unreacted Starting Material: 4-Bromophenylacetonitrile.
-
Overalkylation Byproduct: 2,2-bis(4-bromophenyl)propanenitrile or other related over-alkylated species.
-
Hydrolysis Product: 2-(4-Bromophenyl)propanoic acid, which can form if water is present during the synthesis or workup.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any remaining base or alkylating agents.
Q2: How can I detect the presence of these common impurities?
Several analytical techniques can be employed to identify and quantify impurities in your sample of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main compound and its impurities. A well-developed HPLC method can provide baseline separation of the starting material, product, and common byproducts.
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, including residual solvents and some of the organic impurities if they are thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities if they are present in sufficient quantities (typically >1%). Characteristic peaks for the starting material or the carboxylic acid proton of the hydrolysis product can often be observed.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is a powerful tool for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.
Q3: What is a general procedure for removing unreacted 4-bromophenylacetonitrile?
Unreacted 4-bromophenylacetonitrile can often be removed through recrystallization or column chromatography.
-
Recrystallization: Since this compound is a solid, recrystallization is a primary method for purification. A suitable solvent system (e.g., ethanol/water or isopropanol) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity (4-bromophenylacetonitrile) remains more soluble upon cooling.
-
Column Chromatography: Silica gel chromatography can effectively separate this compound from the less polar 4-bromophenylacetonitrile. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Q4: How can I remove the hydrolysis impurity, 2-(4-Bromophenyl)propanoic acid?
The acidic nature of 2-(4-Bromophenyl)propanoic acid allows for its removal through an acid-base extraction.
-
Experimental Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The acidic impurity will react with the base and move into the aqueous layer as its sodium salt.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain the purified product.
-
Troubleshooting Guides
Issue 1: My final product shows a significant amount of starting material (4-bromophenylacetonitrile) by HPLC.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the ethylating agent. |
| Inefficient Purification | Optimize the recrystallization procedure. Perform multiple recrystallizations if necessary. If using column chromatography, ensure proper loading and a shallow solvent gradient for better separation. |
Issue 2: My NMR spectrum shows a broad peak, suggesting the presence of an acidic impurity.
| Possible Cause | Recommended Solution |
| Hydrolysis of the Nitrile | This is likely due to the presence of 2-(4-Bromophenyl)propanoic acid. Perform an acid-base extraction as described in FAQ 4 . |
| Water in NMR Solvent | Ensure you are using a fresh, anhydrous deuterated solvent for your NMR analysis. |
Quantitative Data Summary
The following table summarizes hypothetical purity data before and after applying specific purification techniques. Actual results may vary depending on the initial purity and the specific experimental conditions.
| Sample | Purification Method | Purity of this compound (%) | 4-bromophenylacetonitrile (%) | 2-(4-Bromophenyl)propanoic acid (%) |
| Crude Product | - | 85 | 10 | 5 |
| After Recrystallization | Single Recrystallization (Ethanol/Water) | 97 | 2 | 1 |
| After Column Chromatography | Silica Gel (Hexane/Ethyl Acetate Gradient) | >99 | <0.5 | <0.5 |
| After Acid-Base Wash | NaHCO₃ Wash | 90 | 10 | <0.1 |
Experimental Workflows and Signaling Pathways
Caption: Workflow for the identification and removal of impurities in this compound.
improving yield and purity in 2-(4-Bromophenyl)propanenitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Bromophenyl)propanenitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the α-alkylation of 4-bromophenylacetonitrile with an ethylating agent, such as ethyl bromide or ethyl iodide. This reaction is typically carried out in the presence of a base to deprotonate the acidic α-carbon of the nitrile.
Q2: What are the critical parameters that influence the yield and purity of the synthesis?
A2: Several factors can significantly impact the outcome of the synthesis:
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Choice of Base: The strength and type of base are crucial for efficient deprotonation without promoting side reactions.
-
Reaction Temperature: Temperature control is critical to balance the reaction rate with the minimization of byproducts.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
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Purity of Starting Materials: Impurities in the 4-bromophenylacetonitrile or the ethylating agent can lead to unwanted side reactions and lower purity of the final product.
-
Reaction Time: Both insufficient and excessive reaction times can negatively affect the yield and purity.
Q3: What are the expected yield and purity for this synthesis?
A3: With an optimized protocol, yields for similar alkylations of arylacetonitriles can be high, often exceeding 80%. Purity of the crude product can vary, but after purification by distillation or chromatography, a purity of >95% is achievable.
Q4: What are the main side products I should be aware of?
A4: The primary side product is typically the dialkylated species, 2,2-diethyl-2-(4-bromophenyl)acetonitrile. Other potential impurities include unreacted starting materials, and hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially during aqueous workup. Under certain conditions, isonitrile formation can also occur.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of 4-bromophenylacetonitrile. 2. Inactive ethylating agent. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., sodium ethoxide, sodium amide) or consider a phase-transfer catalyst with NaOH. Ensure anhydrous conditions if using a strong base. 2. Check the purity and age of the ethylating agent. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Competing side reactions. | 1. Increase reaction time and monitor by TLC or GC until starting material is consumed. 2. Optimize extraction and purification steps. Ensure proper pH adjustment during aqueous workup to prevent loss of product. 3. See "High Impurity Profile" section below. |
| High Impurity Profile (Multiple Spots on TLC) | 1. Formation of dialkylated byproduct. 2. Hydrolysis of the nitrile group. 3. Side reactions with the solvent. | 1. Use a stoichiometric amount of the ethylating agent. Add the ethylating agent slowly to the deprotonated nitrile. 2. Perform the aqueous workup at a lower temperature and avoid prolonged exposure to strongly acidic or basic conditions. 3. Use an inert solvent such as toluene or THF. |
| Product is an Oil and Difficult to Purify | 1. Presence of impurities that inhibit crystallization. 2. The product is inherently an oil at room temperature. | 1. Purify by column chromatography on silica gel. 2. Purify by vacuum distillation. |
Experimental Protocols
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This protocol is a classic method for the alkylation of arylacetonitriles.
Materials:
-
4-Bromophenylacetonitrile
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
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Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add 4-bromophenylacetonitrile dropwise with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add ethyl bromide dropwise to the enolate solution. The reaction mixture may be stirred at room temperature or gently heated to reflux to drive the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalysis
This method uses a phase-transfer catalyst, which can be advantageous for scalability and avoiding the use of sodium metal.
Materials:
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4-Bromophenylacetonitrile
-
Ethyl bromide
-
50% aqueous sodium hydroxide
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Toluene
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Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 4-bromophenylacetonitrile, toluene, and the phase-transfer catalyst.
-
Reaction: Vigorously stir the mixture and add the 50% aqueous sodium hydroxide solution, followed by the slow addition of ethyl bromide. The reaction is often exothermic and may require cooling to maintain the desired temperature.
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Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: After the reaction is complete, add water and separate the organic layer. Extract the aqueous layer with toluene or dichloromethane.
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Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Representative Yields and Purity of Similar Arylacetonitrile Alkylations
| Reaction | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity/ee (%) |
| Methylation of an indanone | N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | Toluene/aq. NaOH | 20-25 | 95 | 92 ee |
| Alkylation of 1-methyl-7-methoxy-2-tetralone | Cinchonidine-derived quaternary ammonium salt | Toluene/aq. NaOH | 15-25 | 77.8 | 79:21 er |
| α-alkylation of arylacetonitriles with alcohols | Base-catalyzed | Not specified | Not specified | up to 99 | Not specified |
Note: This table presents data from similar reactions to provide an expectation of achievable results. Actual yields and purity will depend on the specific conditions and scale of the experiment.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
Caption: Reaction pathway for the synthesis.
side reaction mechanisms in the synthesis of 2-(4-Bromophenyl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Bromophenyl)propanenitrile. The information focuses on identifying and mitigating common side reaction mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common laboratory synthesis involves the nucleophilic substitution (SN2) reaction of a 1-(4-bromophenyl)ethyl halide (e.g., 1-bromo-1-(4-bromophenyl)ethane) with a cyanide salt, such as sodium or potassium cyanide. This reaction is typically carried out in a polar aprotic solvent.
Q2: What are the most common side reactions to be aware of during this synthesis?
The primary side reactions are:
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E2 Elimination: Competition from the bimolecular elimination (E2) pathway, leading to the formation of 4-bromostyrene.
-
Nitrile Hydrolysis: Hydrolysis of the desired nitrile product to 2-(4-bromophenyl)propanamide and subsequently to 2-(4-bromophenyl)propanoic acid, particularly during aqueous workup.
-
Oxidative Dimerization: A less common side reaction where the product dimerizes, which can be promoted by the presence of a base and an oxidizing agent (like atmospheric oxygen).
Q3: How can I minimize the E2 elimination side reaction?
To favor the SN2 pathway over E2, consider the following:
-
Nucleophile/Base Choice: Use a good nucleophile that is a relatively weak base. Cyanide ion (CN⁻) is a good nucleophile for this purpose.
-
Solvent: Employ a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the cation of the cyanide salt but not the cyanide anion, enhancing its nucleophilicity.
-
Temperature: Keep the reaction temperature as low as reasonably possible, as higher temperatures tend to favor elimination over substitution.
Q4: My final product is contaminated with a carboxylic acid. How did this happen and how can I prevent it?
The presence of 2-(4-bromophenyl)propanoic acid is due to the hydrolysis of the nitrile group.[1][2] This can occur if the reaction is quenched with water and the pH is not carefully controlled, or if the product is exposed to acidic or basic conditions at elevated temperatures for a prolonged period during workup or purification.[3] To prevent this, use neutral or slightly acidic quench conditions at low temperatures and minimize the duration of exposure to aqueous environments.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of this compound and presence of 4-bromostyrene | The E2 elimination side reaction is dominating over the desired SN2 reaction. | - Ensure the use of a polar aprotic solvent (e.g., DMSO, DMF). - Maintain a low reaction temperature. - Use a cyanide salt with a less basic counter-ion if possible. |
| Product contains significant amounts of 2-(4-bromophenyl)propanamide or 2-(4-bromophenyl)propanoic acid | Hydrolysis of the nitrile product during workup or purification.[1][2] | - Perform the aqueous workup at low temperatures. - Neutralize the reaction mixture carefully before extraction. - Avoid prolonged heating in the presence of water or protic solvents. |
| A high molecular weight impurity is observed in the mass spectrum. | Possible oxidative dimerization of the product. | - Degas the solvent before use to remove dissolved oxygen. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| The reaction is sluggish or does not proceed to completion. | - Poor quality of the starting halide (e.g., contaminated with the corresponding alcohol). - Insufficient solubility of the cyanide salt. - Deactivated nucleophile. | - Ensure the starting 1-(4-bromophenyl)ethyl halide is pure. - Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the cyanide salt. - Use a freshly opened or properly stored cyanide salt. |
Experimental Protocols
General Protocol for the Synthesis of this compound via SN2 Reaction
This protocol is a generalized procedure based on standard SN2 reactions for the synthesis of nitriles from secondary benzylic halides.
Materials:
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1-Bromo-1-(4-bromophenyl)ethane
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Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-bromo-1-(4-bromophenyl)ethane in anhydrous DMSO.
-
Add sodium cyanide to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Side Reaction Mechanisms and Logical Relationships
Primary Synthesis and Competing Side Reactions
The following diagram illustrates the desired SN2 pathway for the synthesis of this compound and the major competing E2 elimination side reaction.
Caption: Desired SN2 synthesis versus the competing E2 elimination side reaction.
Nitrile Hydrolysis Pathway
This diagram shows the stepwise hydrolysis of the nitrile product, first to an amide and then to a carboxylic acid.
Caption: Stepwise hydrolysis of the nitrile product.
Troubleshooting Logic for Low Yield
This workflow provides a logical approach to troubleshooting low yields of the desired product.
References
Technical Support Center: Cyanation of 4-Bromophenylethyl Bromide
Welcome to the technical support center for the cyanation of 4-bromophenylethyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific synthetic transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the cyanation of 4-bromophenylethyl bromide, a substrate with two reactive sites: a primary alkyl bromide and an aryl bromide. The primary challenge often lies in achieving selective cyanation and avoiding unwanted side reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insoluble Cyanide Salt: Sodium cyanide (NaCN) and potassium cyanide (KCN) have poor solubility in many organic solvents.[1] 2. Inactive Catalyst: If using a palladium or copper-catalyzed reaction for the aryl bromide, the catalyst may be poisoned by excess cyanide.[2] 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | 1. Solvent Choice & Additives: Use polar aprotic solvents like DMSO or DMF where NaCN and KCN have better solubility.[1] Alternatively, employ a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., TBAB) to facilitate the transport of the cyanide ion into the organic phase.[3][4] 2. Catalyst & Ligand Choice: For aryl cyanation, ensure anhydrous and oxygen-free conditions to prevent catalyst deactivation. Consider using less toxic and more soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) which can mitigate catalyst poisoning.[2][5][6] 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of Styrene Derivatives (Elimination) | 1. Strongly Basic Conditions: Cyanide salts are basic and can promote the E2 elimination of HBr from the ethyl side chain, especially at elevated temperatures.[7][8] 2. Steric Hindrance: While the primary bromide is not highly hindered, bulky bases or catalysts can favor elimination. | 1. Milder Cyanide Source: Consider using a less basic cyanide source or a method that generates cyanide in situ under milder conditions. 2. Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side product.[7] 3. Choice of Base (if applicable): If a non-nucleophilic base is used in a catalytic reaction, a weaker base might be preferable. |
| Selective Cyanation at the Alkyl Bromide Only | 1. Reaction Conditions Favoring Sₙ2: The primary alkyl bromide is more susceptible to nucleophilic substitution (Sₙ2) than the aryl bromide.[8] Standard nucleophilic cyanation conditions without a catalyst for aryl halide activation will likely result in selective reaction at the ethyl chain. | 1. This may be the desired outcome. If dicyanation is the goal, a two-step approach or a catalytic system capable of activating the aryl bromide is necessary. For selective alkyl cyanation, these are the ideal conditions. |
| Selective Cyanation at the Aryl Bromide Only | 1. This is a significant challenge. Achieving selectivity for the less reactive aryl bromide over the primary alkyl bromide is difficult. | 1. Protecting Group Strategy: Consider protecting the alkyl bromide, performing the aryl cyanation, and then deprotecting. 2. Catalyst-Directed Reaction: Explore catalytic systems (e.g., specific palladium or copper catalysts and ligands) that show high selectivity for aryl halides over alkyl halides. This may require significant methods development. |
| Formation of Dicyanated Product | 1. Reaction conditions are suitable for cyanation at both positions. This typically requires a catalyst for the aryl bromide and conditions that also allow for substitution at the alkyl bromide. | 1. Control Stoichiometry: Use a limited amount of the cyanide source (e.g., 1.0-1.2 equivalents) to favor monocyanation. This will likely result in a mixture of starting material and monocyanated products. 2. Modify Reaction Time and Temperature: Shorter reaction times and lower temperatures may favor the more reactive alkyl bromide cyanation, allowing for isolation of the monocyanated product before significant reaction occurs at the aryl position. |
| Hydrolysis of the Nitrile Product | 1. Presence of Water: If the reaction is run for extended periods at high temperatures in the presence of water, the newly formed nitrile group can hydrolyze to a primary amide or a carboxylic acid. | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Work-up Procedure: Quench the reaction and perform the work-up under non-hydrolytic conditions (e.g., avoid prolonged exposure to strong acids or bases at high temperatures). |
Frequently Asked Questions (FAQs)
Q1: Which cyanide salt should I use: NaCN or KCN?
Both NaCN and KCN are effective cyanide sources.[9] NaCN is slightly more soluble than KCN in some polar aprotic solvents like DMSO at elevated temperatures, which can lead to slightly higher yields and shorter reaction times.[1] However, both suffer from poor solubility in many common organic solvents.[1] The choice may also depend on availability and cost. Due to their high toxicity, extreme caution must be exercised when handling either of these reagents.
Q2: I'm only getting cyanation on the ethyl side chain. How can I achieve cyanation on the aromatic ring?
Cyanation of the aryl bromide requires different reaction conditions than the alkyl bromide. The C(sp²)-Br bond of the aryl bromide is much stronger and requires a catalyst to undergo nucleophilic substitution. You will need to employ a transition metal-catalyzed method, typically using a palladium or copper catalyst.[6][10] Common catalytic systems include a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a suitable phosphine ligand, or a copper(I) salt.[11][12]
Q3: What is a phase-transfer catalyst (PTC) and why would I use it for this reaction?
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[13] In the case of cyanation with insoluble salts like NaCN or KCN, a PTC (often a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) can transport the cyanide anion (CN⁻) from the solid or aqueous phase into the organic phase containing the 4-bromophenylethyl bromide.[3][4] This can significantly increase the reaction rate and allow the reaction to proceed under milder conditions.
Q4: How can I minimize the formation of the elimination byproduct, 4-bromostyrene?
The formation of 4-bromostyrene occurs via an E2 elimination reaction at the ethyl bromide side chain, which competes with the desired Sₙ2 substitution.[7] This is favored by strongly basic conditions and higher temperatures. To minimize this, you can:
-
Run the reaction at a lower temperature.[7]
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Consider using a cyanide source that is less basic or generates cyanide in situ under neutral conditions.
-
If applicable to your specific protocol, use a non-hindered, weaker base.
Q5: Are there less toxic alternatives to NaCN and KCN?
Yes, several less acutely toxic cyanide sources are available and have been used successfully in cyanation reactions. These include:
-
Zinc Cyanide (Zn(CN)₂): It is less toxic than alkali metal cyanides and is often used in palladium-catalyzed cyanations.[2][14]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a non-toxic food additive that can serve as a cyanide source in palladium-catalyzed reactions.[2][5]
-
Acetone Cyanohydrin: This can be a source of HCN in the presence of a base.[15]
While these are considered safer, they should still be handled with extreme care in a well-ventilated fume hood as they can release hydrogen cyanide gas under acidic conditions.
Experimental Protocols
Protocol 1: Selective Cyanation of the Alkyl Bromide using Phase-Transfer Catalysis
This protocol is designed for the selective cyanation of the primary alkyl bromide moiety.
-
Reagents and Equipment:
-
4-bromophenylethyl bromide
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-bromophenylethyl bromide (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the substrate.
-
Add sodium cyanide (1.2 eq) and tetrabutylammonium bromide (0.1 eq).
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Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Palladium-Catalyzed Cyanation of the Aryl Bromide (Illustrative)
This protocol is a general starting point for the more challenging cyanation of the aryl bromide. Note: This may also lead to reaction at the alkyl bromide, and optimization will be required.
-
Reagents and Equipment:
-
4-(2-bromoethyl)benzonitrile (product from Protocol 1, or the starting di-bromide if dicyanation is desired)
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Inert atmosphere setup (glovebox or Schlenk line)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the aryl bromide substrate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq) to a reaction vessel.
-
Add anhydrous DMF.
-
Seal the vessel and heat the mixture to 100-120°C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for the cyanation of 4-bromophenylethyl bromide.
Caption: Competing reaction pathways in the cyanation of 4-bromophenylethyl bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phasetransfer.com [phasetransfer.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyanation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 12. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
optimization of reaction conditions for the synthesis of 2-arylpropanenitriles
Technical Support Center: Synthesis of 2-Arylpropanenitriles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the synthesis of 2-arylpropanenitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-arylpropanenitriles?
A1: The most prevalent methods involve the α-alkylation of arylacetonitriles. Key approaches include:
-
Phase-Transfer Catalysis (PTC): This method is widely used for the alkylation of benzyl cyanide and its derivatives under milder conditions. It involves an organic-soluble catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the water-soluble base and the organic-soluble arylacetonitrile.[1]
-
High-Pressure Synthesis with Dimethyl Carbonate (DMC): This approach offers a greener alternative to traditional alkylating agents. The reaction is typically performed in an autoclave at elevated temperatures and pressures, using a base like potassium carbonate.[1]
-
Strong Base Chemistry: For certain substrates, very strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are used to deprotonate the arylacetonitrile in situ at low temperatures, followed by the addition of an alkylating agent. This method requires strict anhydrous conditions.[1]
Q2: How does temperature affect the synthesis of 2-arylpropanenitriles?
A2: Temperature is a critical parameter that significantly influences reaction rate and selectivity.
-
For Phase-Transfer Catalysis, an optimal temperature exists. For instance, in the alkylation of benzyl cyanide, the reaction rate increases with temperature up to around 50°C.[1]
-
For high-pressure methods using DMC, higher temperatures (e.g., 180°C) are required to achieve high conversion.[1]
-
It is crucial to control temperature, as excessive heat can lead to undesirable side reactions such as polymerization or decarboxylation.[1]
Q3: What type of catalyst is best for this synthesis?
A3: The choice of catalyst is highly dependent on the chosen synthetic route.
-
For Phase-Transfer Catalysis: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common and effective.[1]
-
For High-Pressure DMC Method: Bases like potassium carbonate or sodium methoxide act as catalysts.[1]
-
For Asymmetric Synthesis: Where a specific stereoisomer is desired, chiral catalysts are employed. These can include chiral thiourea derivatives or metal-based catalysts using zirconium or titanium complexes.[2]
Q4: What is the ideal solvent for this reaction?
A4: Solvent selection is crucial for reaction success.
-
For reactions involving nucleophilic substitution (like the attack of the cyanide carbanion), polar aprotic solvents such as DMSO or DMF are often recommended as they can enhance the nucleophilicity of the anion.[3]
-
In the high-pressure DMC method, dimethyl carbonate itself can serve as both a reagent and the solvent.[1]
-
It is often necessary to perform a solvent screen to find the optimal conditions for a specific substrate and reaction, as solvents can have a significant and sometimes unpredictable impact.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction is not producing the desired 2-arylpropanenitrile, or the yield is very low. What should I investigate?
-
A: Several factors could be responsible:
-
Inactive Base or Catalyst: If using a strong base like LDA, ensure it was prepared correctly in situ under strict anhydrous conditions, as any moisture will quench it.[1] For PTC, check that the catalyst has not degraded.
-
Poor Reagent Quality: The arylacetonitrile starting material or the alkylating agent may have degraded. Consider purifying them before use.
-
Suboptimal Temperature: The reaction may be too slow if the temperature is too low. Conversely, a temperature that is too high can cause degradation.[1] Try incrementally increasing the temperature while monitoring the reaction.
-
Inappropriate Solvent: The solvent may not be suitable for the reaction. For SN2 type reactions, a polar aprotic solvent like DMSO is often a good choice.[3]
-
Inefficient Mixing: For heterogeneous reactions like PTC, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.[1]
-
-
Issue 2: Formation of Significant Side Products
-
Q: My final product is contaminated with impurities. What are the likely side reactions and how can I prevent them?
-
A: Common side products can arise from several issues:
-
Dialkylation: The product, 2-arylpropanenitrile, still has an acidic proton and can be deprotonated and react again with the alkylating agent. To minimize this, use a slight excess of the arylacetonitrile or add the alkylating agent slowly.
-
Elimination Products: If the alkylating agent is prone to elimination (e.g., secondary or tertiary halides), isonitrile byproducts can form. Using a more suitable alkylating agent or milder reaction conditions can help.[3]
-
Polymerization/Degradation: Exothermic reactions require stringent temperature control. Runaway temperatures can lead to polymerization or decarboxylation, especially in high-pressure syntheses.[1]
-
-
Issue 3: Difficulty in Product Purification
-
Q: I'm struggling to isolate the pure 2-arylpropanenitrile from the crude reaction mixture. What are the best practices?
-
A: Purification strategies depend on the reaction workup:
-
Removal of Unreacted Reagents: If excess starting material like dimethyl carbonate (DMC) is used, it can be removed by distillation at atmospheric pressure (DMC boiling point is 90°C).[1]
-
Final Purification: High-purity 2-arylpropanenitriles can typically be obtained by vacuum distillation.[1]
-
Workup for PTC: After the reaction, the mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can then be purified by column chromatography or vacuum distillation.
-
-
Data Presentation: Reaction Condition Optimization
Table 1: Effect of Temperature and Catalyst on 2-Phenylpropanenitrile Yield
| Synthesis Method | Temperature (°C) | Pressure (MPa) | Catalyst | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Methylation with DMC | 180 | > Atmospheric | Potassium Carbonate | Not Specified | 95 | >99 | [1] |
| Methylation with DMC | 160-200 | 2 ± 0.1 | Sodium Methoxide | 3-6 | High (unspecified) | - | [1] |
| PTC Alkylation | ~50 | Atmospheric | Tetrabutylammonium Bromide (TBAB) | Not Specified | - | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylpropanenitrile via High-Pressure DMC Methylation
This protocol is adapted from a high-yield method for the methylation of benzyl cyanide.[1]
-
Materials:
-
Benzyl cyanide
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (anhydrous)
-
Autoclave reactor with stirring mechanism
-
-
Procedure:
-
Charge the autoclave reactor with benzyl cyanide, a large excess of dimethyl carbonate (which serves as both reagent and solvent), and anhydrous potassium carbonate.
-
Seal the autoclave securely and begin vigorous stirring.
-
Heat the mixture to 180°C. The internal pressure will rise due to the vapor pressure of the solvent at this temperature.
-
Maintain the reaction at 180°C for several hours, monitoring for completion if possible.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any residual pressure in a fume hood.
-
Open the reactor and transfer the reaction mixture to a distillation apparatus.
-
Remove the excess dimethyl carbonate by distillation at atmospheric pressure (boiling point: 90°C).
-
Purify the remaining crude 2-phenylpropanenitrile by vacuum distillation.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of 2-arylpropanenitriles.
Caption: A logical diagram for troubleshooting low product yield in synthesis reactions.
References
troubleshooting guide for the synthesis of substituted propanenitriles
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted propanenitriles.
General Troubleshooting
Q1: My reaction is resulting in a low yield or a complex mixture of products. What are the first things I should check?
A1: Low yields and complex product mixtures are common issues in organic synthesis. Before delving into method-specific troubleshooting, consider these general factors:
-
Purity of Starting Materials: Impurities in reactants or solvents can lead to unexpected side reactions. Always use reagents of appropriate purity and consider purifying them if necessary.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Ensure they are carefully controlled and optimized for your specific substrate.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent and the formation of byproducts.
-
Presence of Moisture: Many reactions for nitrile synthesis are sensitive to water. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.
A logical approach to troubleshooting these general issues is outlined below.
Caption: General troubleshooting workflow for low yield or complex product mixtures.
Method 1: Nucleophilic Substitution (SN2) of Alkyl Halides
This is a widely used method for preparing propanenitriles, typically by reacting an ethyl halide with a cyanide salt like sodium or potassium cyanide.
FAQs & Troubleshooting
Q2: I am getting a significant amount of an isonitrile byproduct. How can I avoid this?
A2: The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. Attack from the nitrogen forms an isonitrile. The choice of cyanide salt and solvent plays a crucial role.[1]
-
Cyanide Salt: Using alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent favors the formation of the nitrile (R-CN).[2] Silver cyanide (AgCN), being more covalent, tends to favor the formation of the isonitrile (R-NC).[2]
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal for SN2 reactions with cyanide, as they solvate the cation more than the anion, leaving the cyanide nucleophile more reactive.[3]
Q3: My primary side product is an alkene. What is causing this and how can I minimize it?
A3: Alkene formation is due to a competing E2 elimination reaction. This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides if a sterically hindered or strong base is used.[4]
-
Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2.[4]
-
Nucleophile/Base: Cyanide is a good nucleophile but only a moderately strong base. However, if your reaction conditions are too harsh (e.g., high temperature), elimination can become significant.
Q4: Which ethyl halide is the best choice for this reaction?
A4: The reactivity of ethyl halides in SN2 reactions follows the order: I > Br > Cl > F. Ethyl iodide is the most reactive due to iodide being an excellent leaving group. However, ethyl bromide is also commonly used and is often more cost-effective.[5]
| Leaving Group | Relative Reactivity | Typical Yield |
| I | ~30,000 | High |
| Br | ~10,000 | Good to High |
| Cl | ~200 | Moderate |
| F | ~1 | Low |
Experimental Protocol: Synthesis of Propanenitrile from Ethyl Bromide
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 eq) and a polar aprotic solvent like DMSO or DMF.
-
Reaction: Slowly add ethyl bromide (1.0 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture under reflux. Monitor the reaction progress using GC-MS or TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Purify the crude product by fractional distillation.
Caption: Experimental workflow for the SN2 synthesis of propanenitrile.
Method 2: Cyanoethylation (Michael Addition)
This method involves the addition of a nucleophile (e.g., an amine or alcohol) to acrylonitrile.
FAQs & Troubleshooting
Q5: My reaction is producing a mixture of mono- and di-cyanoethylated products. How can I improve the selectivity for the mono-adduct?
A5: The formation of di-adducts is common when primary amines are used as nucleophiles.[6]
-
Stoichiometry: Using an excess of the amine relative to acrylonitrile can favor the formation of the mono-adduct.
-
Reaction Conditions: The choice of catalyst can influence selectivity. Some catalysts may favor mono-addition.[6]
Q6: I am observing polymerization of acrylonitrile. How can I prevent this?
A6: Acrylonitrile can polymerize, especially at higher temperatures or in the presence of radical initiators.
-
Temperature Control: Maintain a controlled and, if possible, lower reaction temperature.
-
Inhibitors: Commercial acrylonitrile often contains a polymerization inhibitor. If you have distilled the acrylonitrile, consider adding a small amount of an inhibitor like hydroquinone.
Q7: What type of catalyst is best for the cyanoethylation of an amine?
A7: The choice of catalyst depends on the amine. While some aliphatic amines react without a catalyst, others may require one.[7] Both acidic and basic catalysts have been used. For example, ceric ammonium nitrate (CAN) has been shown to be an effective catalyst for the aza-Michael addition of amines in water.[6]
| Catalyst | Amine | Acceptor | Yield (%) |
| None | Benzylamine | Acrylonitrile | High |
| CAN (3 mol%) | Piperidine | Ethyl Acrylate | 99 |
| Acidic Alumina | Aniline | Ethyl Acrylate | High |
Experimental Protocol: Cyanoethylation of Benzylamine
-
Setup: In a round-bottom flask, dissolve benzylamine (1.2 eq) in a suitable solvent like toluene.
-
Reaction: Slowly add acrylonitrile (1.0 eq) to the stirred solution at room temperature. The reaction is often exothermic, so cooling may be necessary.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Method 3: Dehydration of Propanamide
This method involves the removal of a water molecule from propanamide to form propanenitrile.
FAQs & Troubleshooting
Q8: My dehydration reaction is incomplete. How can I drive it to completion?
A8: Incomplete reaction is a common issue and can be addressed by:
-
Choice of Dehydrating Agent: Strong dehydrating agents are required. Phosphorus pentoxide (P4O10), thionyl chloride (SOCl2), and phosphorus oxychloride (POCl3) are commonly used.[5][8]
-
Reaction Conditions: Ensure the reaction is heated sufficiently to drive the dehydration. The reaction is often performed by heating a solid mixture of the amide and the dehydrating agent.[8]
Q9: The reaction mixture is turning dark, and I am getting a low yield of a tarry product. What is happening?
A9: Charring can occur if the reaction is overheated.[5] Careful temperature control is essential. It is also important to ensure that the starting propanamide is dry.
Experimental Protocol: Dehydration of Propanamide with P2O5
-
Setup: In a distillation apparatus, carefully mix solid propanamide (1.0 eq) and phosphorus pentoxide (0.5-1.0 eq).
-
Heating: Gently heat the solid mixture. The propanenitrile product will distill as it is formed.
-
Collection: Collect the distilled liquid.
-
Purification: The collected propanenitrile can be further purified by fractional distillation.
Purification and Analysis
Q10: What is the best way to purify my substituted propanenitrile?
A10: Fractional distillation is a common and effective method for purifying liquid propanenitriles, especially for separating them from solvents, unreacted starting materials, and byproducts with different boiling points.[5]
Q11: How can I identify the byproducts in my reaction mixture?
A11: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying volatile components in your crude reaction mixture.[9] By comparing the mass spectra of the peaks in your chromatogram to a library of known compounds, you can identify byproducts like isonitriles, alkenes from elimination, and di-substituted products.[10][11]
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Bromophenyl)propanenitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(4-Bromophenyl)propanenitrile by recrystallization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For arylacetonitrile derivatives like this compound, common choices include alcohols (methanol, ethanol, isopropanol) or a mixed solvent system. A mixture of ethanol and water can be particularly effective, as the addition of water as an anti-solvent can improve crystal yield.[1] solubility in organic solvents is a general characteristic of nitriles.[2]
Q2: My this compound is an oil at room temperature. Can I still purify it by recrystallization?
Some sources describe this compound as a liquid at room temperature. If your sample is an oil, it may be due to impurities depressing the melting point. In such cases, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent and then cooling it slowly. "Oiling out," where the compound separates as a liquid instead of crystals, can occur if the compound's melting point is low relative to the solvent's boiling point. If this happens, try re-dissolving the oil in more solvent and allowing it to cool more slowly.[3] Using a different solvent or solvent system may also be necessary.
Q3: What are the common impurities in this compound synthesis?
Common impurities can arise from the starting materials or by-products of the synthesis reaction. For instance, if synthesized from 1-bromo-4-(1-bromoethyl)benzene and a cyanide salt, potential impurities could include unreacted starting materials or products from side reactions. It's also possible for acidic or basic catalysts to carry over.[4]
Q4: What is the expected melting point of pure this compound?
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling. | Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.[3] |
| The solution is supersaturated: Crystals need a nucleation site to begin forming. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] | |
| Inappropriate solvent choice: The compound is too soluble in the cold solvent. | Select a different solvent or use a mixed solvent system where the compound is less soluble at lower temperatures. | |
| Oiling Out | The compound's melting point is lower than the solution's temperature during precipitation. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] |
| High concentration of impurities. | Consider a preliminary purification step, such as column chromatography, before recrystallization. | |
| Colored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Low Recovery Yield | Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.[4] |
| Washing crystals with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[1] | |
| Significant amount of product remains in the mother liquor. | Concentrate the mother liquor and perform a second recrystallization to recover more product.[4] |
Section 3: Experimental Protocol
This protocol provides a general methodology for the recrystallization of this compound. Optimization may be required based on the purity of the starting material.
1. Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol) at room temperature. The ideal solvent should not dissolve the compound at this stage.
-
Heat the test tube gently. The compound should dissolve completely in the hot solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.[1]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold solvent.[1]
-
Dry the purified crystals in a desiccator or under vacuum.
3. Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point indicates high purity.[1]
-
Assess purity using analytical techniques such as HPLC or GC.
Section 4: Data Presentation
The following table provides a template for summarizing key quantitative data related to the recrystallization of this compound. Due to the lack of specific solubility data in the searched literature, this table should be populated with experimentally determined values.
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Typical Recovery Yield (%) | Purity Achieved (%) |
| Ethanol | User Determined | User Determined | User Determined | User Determined |
| Isopropanol | User Determined | User Determined | User Determined | User Determined |
| Ethanol/Water | User Determined | User Determined | User Determined | User Determined |
| Methanol | User Determined | User Determined | User Determined | User Determined |
| Ethyl Acetate/Hexane | User Determined | User Determined | User Determined | User Determined |
Section 5: Visualizations
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. labsolu.ca [labsolu.ca]
- 2. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromophenyl)ethanol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
preventing byproduct formation in nitrile synthesis from benzyl halides
Welcome to the Technical Support Center for Nitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of nitriles from benzyl halides. Our goal is to help you prevent byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of nitriles from benzyl halides.
Problem 1: Low Yield of the Desired Nitrile Product
A low yield of the target nitrile can be attributed to several factors, from incomplete reaction to the formation of multiple byproducts.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient reaction time or temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that higher temperatures can sometimes favor the formation of byproducts like isonitriles.
-
Poor quality of starting materials: The purity of the benzyl halide can significantly impact the yield.[1][2] Impurities in technical grade benzyl chloride, for instance, can lead to yields as low as 60-75%, whereas purified starting material can achieve yields of 85% or higher.[1] Ensure your benzyl halide is of high purity, distilling it if necessary.
-
Inefficient mixing in biphasic systems: In reactions involving an aqueous solution of a cyanide salt and an organic solution of the benzyl halide, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. The use of a phase-transfer catalyst is highly recommended to facilitate the transfer of the cyanide anion into the organic phase.[3]
-
-
Formation of Byproducts:
-
Isonitrile formation: The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of an isonitrile byproduct.[4] This is a common issue and is discussed in detail in Problem 2 .
-
Hydrolysis: If water is present in the reaction mixture, especially under acidic or basic conditions, the benzyl halide can be hydrolyzed to benzyl alcohol, or the nitrile product can be hydrolyzed to 2-phenylacetamide or phenylacetic acid. To minimize hydrolysis, use anhydrous solvents and reagents where possible. For reactions that require an aqueous phase, such as in phase-transfer catalysis, using a concentrated solution of the cyanide salt can be beneficial.
-
Elimination Reactions: While less common for primary benzyl halides, secondary and tertiary benzyl halides are more prone to elimination reactions (E2), especially in the presence of a strong base, leading to the formation of styrenes. To favor substitution over elimination for secondary halides, use milder reaction conditions (e.g., lower temperature) and a less polar solvent. Tertiary benzyl halides are generally not suitable for this reaction.
-
Troubleshooting Workflow for Low Nitrile Yield:
Caption: Troubleshooting logic for low nitrile yield.
Problem 2: Significant Formation of Isonitrile Byproduct
The formation of isonitrile (R-NC) is a frequent side reaction due to the ambident nature of the cyanide ion. The ratio of nitrile to isonitrile depends on the reaction mechanism and conditions.
Factors Influencing Isonitrile Formation:
-
Reaction Mechanism (SN1 vs. SN2):
-
SN2 conditions favor the formation of the nitrile. In an SN2 reaction, the more nucleophilic carbon atom of the cyanide ion attacks the benzyl halide. This is generally favored with primary benzyl halides.
-
SN1 conditions favor the formation of the isonitrile. An SN1 mechanism proceeds through a carbocation intermediate. The more electronegative nitrogen atom of the cyanide ion then attacks the carbocation. Benzyl halides with electron-donating groups on the aromatic ring can stabilize the benzylic carbocation, potentially increasing the proportion of the SN1 pathway and, consequently, isonitrile formation.
-
-
Cyanide Salt:
-
Alkali metal cyanides (NaCN, KCN): These are more ionic and provide "free" cyanide ions in solution, which favors the SN2 pathway and nitrile formation.
-
Heavy metal cyanides (AgCN, CuCN): These have a more covalent character. The cyanide ion is more closely associated with the metal, and the nitrogen atom is often more available for nucleophilic attack, leading to a higher proportion of isonitrile.
-
-
Solvent:
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone): These solvents are effective at solvating the metal cation but not the cyanide anion, leaving the carbon end of the cyanide ion more nucleophilic and available for an SN2 attack. This promotes the formation of the desired nitrile.[5]
-
Polar protic solvents (e.g., ethanol, water): These solvents can solvate both the cation and the cyanide anion, particularly through hydrogen bonding with the nitrogen atom. This can hinder the nucleophilicity of the carbon atom and relatively favor attack from the nitrogen, leading to more isonitrile.
-
Strategies to Minimize Isonitrile Formation:
-
Promote SN2 Conditions: Use a primary benzyl halide whenever possible.
-
Choose the Right Cyanide Salt: Use sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Select an Appropriate Solvent: Employ polar aprotic solvents like DMSO or DMF.
-
Control the Temperature: Lower reaction temperatures generally favor the SN2 pathway.
-
Utilize Phase-Transfer Catalysis (PTC): PTC can enhance the rate of the SN2 reaction by efficiently transporting the cyanide anion to the organic phase, thereby increasing the yield of the nitrile product and minimizing side reactions.[3]
Purification to Remove Isonitrile:
If isonitrile is formed, it can often be removed from the crude product by washing with warm, dilute sulfuric acid.[1] The isonitrile is hydrolyzed under these conditions, while the nitrile is more stable.
Problem 3: Presence of Hydrolysis Byproducts (Phenylacetic acid or 2-Phenylacetamide)
Hydrolysis of either the starting benzyl halide to benzyl alcohol or the product nitrile to 2-phenylacetamide or phenylacetic acid can occur if water is present, especially under acidic or basic conditions.
Strategies to Prevent Hydrolysis:
-
Anhydrous Conditions: When feasible, conduct the reaction under anhydrous conditions using dry solvents and reagents.
-
Control of pH: If an aqueous phase is necessary (e.g., in PTC), ensure the pH is not strongly acidic or basic for prolonged periods, especially at elevated temperatures.
-
Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, which can promote hydrolysis.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture before any prolonged heating steps (like solvent removal) if acidic or basic conditions were used.
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing nitriles from benzyl halides?
-
A1: The most common method is the Kolbe nitrile synthesis, which involves the reaction of a benzyl halide with an alkali metal cyanide, such as sodium or potassium cyanide.[6] This is a nucleophilic substitution reaction.
-
-
Q2: Why is isonitrile a common byproduct, and how can I detect it?
-
A2: Isonitriles form because the cyanide ion can act as a nucleophile through either the carbon or the nitrogen atom. Isonitriles are known for their very unpleasant and distinctive odor, which is a primary indicator of their presence.[1] They can also be identified by spectroscopic methods such as IR (a characteristic stretch around 2150 cm⁻¹) and NMR spectroscopy.
-
-
Q3: What is phase-transfer catalysis (PTC), and how does it help in this synthesis?
-
A3: Phase-transfer catalysis is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., an organic and an aqueous phase). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the cyanide anion from the aqueous phase into the organic phase where the benzyl halide is dissolved. This overcomes the phase barrier, leading to faster reaction rates, higher yields, and often milder reaction conditions, which can help minimize byproduct formation.[3]
-
-
Q4: Which solvent is best for the synthesis of benzyl cyanide?
-
A4: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally excellent choices as they promote the SN2 reaction, leading to a higher yield of the nitrile.[5] However, biphasic systems using water and an organic solvent in the presence of a phase-transfer catalyst are also very effective and can be more environmentally friendly.[3]
-
-
Q5: Can I use benzyl bromide or iodide instead of benzyl chloride?
-
A5: Yes, benzyl bromide and benzyl iodide are generally more reactive than benzyl chloride and can be used. The higher reactivity may allow for milder reaction conditions. However, they are also more expensive and can be more lachrymatory.[7]
-
-
Q6: How do I remove the isonitrile byproduct from my final product?
-
A6: A common laboratory method is to wash the crude benzyl cyanide with warm (around 60°C) 50% sulfuric acid. This selectively hydrolyzes the isonitrile. The benzyl cyanide can then be separated and washed with a bicarbonate solution to neutralize any remaining acid.[1]
-
Data Presentation
Table 1: Influence of Reaction Conditions on Byproduct Formation in the Synthesis of Benzyl Cyanide from Benzyl Halides
| Parameter | Condition Favoring Nitrile (SN2) | Condition Favoring Isonitrile (SN1) | Potential for Other Byproducts |
| Benzyl Halide | Primary (e.g., Benzyl Chloride) | Tertiary or secondary with electron-donating groups | Elimination with secondary/tertiary halides |
| Cyanide Source | Ionic (e.g., NaCN, KCN) | Covalent (e.g., AgCN, CuCN) | - |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Polar Protic (e.g., Ethanol, Water) | Hydrolysis in protic solvents |
| Temperature | Lower temperatures | Higher temperatures | Increased rates of all side reactions |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Lewis acids (can promote carbocation formation) | - |
Table 2: Representative Yields of Benzyl Cyanide under Different Conditions
| Benzyl Halide | Cyanide Source | Solvent | Catalyst | Temperature (°C) | Yield of Benzyl Cyanide | Isonitrile Byproduct | Reference |
| Benzyl Chloride | NaCN | Water/Ethanol | None | Reflux | 80-90% | Present, amount varies | [2] |
| Benzyl Bromide | Tris(dimethylamino)sulfonium cyanide | Acetonitrile | None | Room Temp | 95% | 5% | [4] |
| Benzyl Chloride | NaCN | Water/Toluene | TBAB | 90-100 | >90% | Minimized | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Benzyl Cyanide using Phase-Transfer Catalysis
This protocol describes a robust method for the synthesis of benzyl cyanide from benzyl chloride using sodium cyanide and a phase-transfer catalyst, which generally gives high yields and minimizes byproducts.
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Aqueous Phase Preparation: In the flask, dissolve sodium cyanide (1.2 equivalents) in deionized water.
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (1-5 mol%), to the aqueous solution.
-
Heating and Stirring: Heat the mixture to 90-100°C with vigorous stirring.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (1 equivalent) dissolved in a minimal amount of toluene dropwise over 30-45 minutes.
-
Reaction: Maintain the reaction at 90-100°C with vigorous stirring for 2-4 hours. Monitor the reaction's progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with a small portion of toluene.
-
Combine the organic layers and wash with deionized water, followed by a brine wash.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude benzyl cyanide by vacuum distillation, collecting the fraction at approximately 115-120°C at 10 mmHg.
-
Expected Yield: >90%
Protocol 2: Purification of Benzyl Cyanide to Remove Isonitrile Impurity
This protocol details the procedure for removing the malodorous benzyl isocyanide byproduct from crude benzyl cyanide.[1]
Materials:
-
Crude benzyl cyanide containing isonitrile
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Half-saturated sodium chloride solution
-
Separatory funnel
Procedure:
-
Acid Wash: In a separatory funnel, vigorously shake the crude benzyl cyanide with an equal volume of warm (60°C) 50% sulfuric acid for five minutes. Caution: This should be done in a well-ventilated fume hood.
-
Separation: Allow the layers to separate and discard the lower aqueous acid layer.
-
Neutralization: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Salt Wash: Wash the organic layer with an equal volume of half-saturated sodium chloride solution.
-
Drying and Distillation: Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by vacuum distillation as described in Protocol 1.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Benzyl Iodide/Benzyl Cyanide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Propanenitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during the large-scale synthesis of propanenitrile. The following information includes troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to ensure safe and efficient operations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for propanenitrile on a large scale, and which steps are most exothermic?
A1: The main industrial production routes for propanenitrile include the hydrogenation of acrylonitrile and the ammoxidation of propanol.[1] Another common laboratory and industrial method is the nucleophilic substitution of an ethyl halide (e.g., ethyl bromide) with a cyanide salt. The most significant exotherm in these processes is typically the main bond-forming reaction itself. For instance, in the reaction of ethyl bromide with potassium cyanide, the formation of the carbon-carbon bond is a highly exothermic step that requires careful thermal management.
Q2: What are the critical parameters to monitor to prevent a thermal runaway reaction?
A2: Continuous and vigilant monitoring of several key parameters is crucial. These include the internal reaction temperature, the temperature of the cooling medium, the rate of reagent addition, the reactor pressure, and the agitator speed.[2] Any deviation from the established process parameters should be investigated immediately.
Q3: How can the risk of a thermal runaway be assessed before scaling up the synthesis?
A3: A thorough thermal hazard assessment is essential prior to any scale-up. Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are vital for determining critical safety parameters like the heat of reaction, adiabatic temperature rise, and the onset temperature of decomposition.[3] This data allows for the design of adequate cooling capacity and emergency relief systems.
Q4: What are the immediate actions to take if a rapid, unexpected temperature rise occurs?
A4: In the event of a sudden temperature increase, the following steps should be taken immediately:
-
Stop the addition of all reactants.
-
Ensure the cooling system is operating at maximum capacity.
-
Verify that the agitation is effective to prevent localized hot spots.
-
If the temperature continues to rise, be prepared to initiate an emergency quenching or shutdown procedure.
Q5: How does poor mixing contribute to thermal hazards, and how can it be mitigated in large reactors?
A5: Inadequate mixing can lead to the formation of localized "hot spots" where the reaction rate is significantly higher, potentially initiating a thermal runaway.[4] On a large scale, ensuring efficient mixing is critical. This can be achieved through the proper design of the reactor and agitator system, and by verifying mixing efficiency during pilot plant studies. The use of baffles in the reactor can also improve turbulence and prevent vortex formation.
Section 2: Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase
-
Possible Causes:
-
Reagent addition rate is too high.
-
Insufficient cooling capacity or malfunction of the cooling system.
-
Poor agitation leading to localized hot spots.
-
Incorrect concentration of reactants.
-
-
Troubleshooting Steps:
-
Immediately halt the addition of all reagents.
-
Increase the flow of coolant to the reactor jacket to its maximum setting.
-
Confirm that the agitator is functioning correctly and at the specified speed.
-
If the temperature continues to rise, initiate the emergency quench procedure by adding a pre-determined, cooled quenching agent.
-
For future runs, reduce the reagent addition rate and verify the cooling system's performance before starting the reaction.
-
Issue 2: Pressure Buildup in the Reactor
-
Possible Causes:
-
The reaction temperature has exceeded the boiling point of the solvent or a reactant.
-
Formation of gaseous byproducts.
-
Onset of a decomposition reaction.
-
-
Troubleshooting Steps:
-
Immediately stop all reagent feeds and any heating.
-
Apply maximum cooling to the reactor.
-
If the pressure continues to rise and exceeds the safe operating limit, vent the reactor to a safe location through a designated emergency relief system.
-
If the pressure rise is uncontrollable, initiate an emergency shutdown and evacuate the area.
-
Issue 3: Stalled Reaction or Slow Exotherm
-
Possible Causes:
-
Low reaction temperature.
-
Poor catalyst activity or insufficient catalyst loading.
-
Accumulation of unreacted starting materials.
-
-
Troubleshooting Steps:
-
Verify the internal reaction temperature and the temperature of the heating/cooling medium.
-
Confirm that the correct amount of catalyst was added.
-
Be cautious about increasing the temperature, as this could trigger a rapid reaction of accumulated reagents. If a temperature increase is necessary, it should be done very slowly and with cooling readily available.
-
Consider taking a sample for in-process analysis to determine the concentration of reactants.
-
Section 3: Quantitative Data
The following tables provide key physical and thermodynamic data for propanenitrile. It is critical to note that reaction-specific data, such as the heat of reaction and adiabatic temperature rise, should be determined experimentally using calorimetry for the specific process being scaled up.
Table 1: Physical Properties of Propanenitrile
| Property | Value | Reference |
| Molecular Formula | C₃H₅N | [5] |
| Molecular Weight | 55.08 g/mol | [5] |
| Boiling Point | 97 °C (207 °F) | [1] |
| Melting Point | -93 °C (-135 °F) | |
| Density | 0.772 g/mL at 25 °C | |
| Flash Point | 61 °F | [6] |
Table 2: Thermodynamic Data for Propanenitrile
| Property | Value | Reference |
| Standard Enthalpy of Formation (liquid, 298.15 K) | 15.5 kJ/mol | [1] |
| Standard Enthalpy of Formation (gas, 298.15 K) | 51.46 kJ/mol | [6] |
| Liquid Phase Heat Capacity (Cp, 298.15 K) | 105.3 J/(mol·K) | [5] |
Table 3: Key Parameters for Exotherm Management
| Parameter | Importance | Typical Monitoring/Control Strategy |
| Heat of Reaction (ΔHrxn) | Determines the total amount of heat that will be released. | Determined by reaction calorimetry during process development. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase in a worst-case scenario (no heat loss). | Calculated from the heat of reaction and the heat capacity of the reaction mass.[3] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature that could be reached during the desired reaction in case of a cooling failure. | Determined through calorimetric studies.[3] |
| Reagent Addition Rate | Directly controls the rate of heat generation. | Controlled via a calibrated dosing pump, with the rate determined by the cooling capacity of the reactor. |
| Heat Transfer Coefficient (U) | A measure of the efficiency of heat removal from the reactor. | Determined by calibration of the reactor system. |
Section 4: Experimental Protocols
Protocol 1: Large-Scale Synthesis of Propanenitrile from Ethyl Bromide and Potassium Cyanide
WARNING: This reaction involves highly toxic materials and is exothermic. It should only be performed by trained personnel in a well-ventilated area with appropriate safety measures in place.
-
Equipment:
-
Jacketed glass-lined or stainless steel reactor with a bottom outlet valve.
-
High-efficiency agitator with variable speed control.
-
Temperature and pressure sensors.
-
Controlled-rate liquid addition system (e.g., dosing pump).
-
Reflux condenser connected to a scrubber system.
-
Emergency quench system.
-
-
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with potassium cyanide (KCN) and a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Initial Heating: Start agitation and begin heating the reactor contents to the desired starting temperature (e.g., 60-70 °C) using the reactor jacket.
-
Controlled Addition of Ethyl Bromide: Once the set temperature is reached and stable, begin the slow, controlled addition of ethyl bromide via the dosing pump. The addition rate should be carefully controlled to maintain the internal temperature within a narrow range (e.g., ± 2 °C).
-
Monitoring: Continuously monitor the internal temperature, jacket temperature, and reactor pressure. The exotherm should be managed by adjusting the addition rate and/or the temperature of the cooling medium in the reactor jacket.
-
Reaction Completion: After the addition is complete, maintain the reaction temperature for a specified period to ensure complete conversion. Monitor the reaction progress by a suitable analytical method (e.g., GC).
-
Work-up: Once the reaction is complete, cool the mixture. The subsequent work-up, including quenching, extraction, and purification, should be performed according to a validated and safety-reviewed procedure.
-
Section 5: Visualizations
Caption: Troubleshooting workflow for a rapid temperature increase.
Caption: Large-scale propanenitrile synthesis workflow.
References
selection of optimal catalyst for minimizing impurities in 2-(4-Bromophenyl)propanenitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Bromophenyl)propanenitrile. Our focus is on the selection of an optimal catalyst to minimize impurity formation, ensuring high product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the nucleophilic substitution of a 1-bromo-4-(1-haloethyl)benzene precursor (e.g., 1-bromo-4-(1-chloroethyl)benzene) with a cyanide salt, such as sodium or potassium cyanide. This reaction is typically performed in a biphasic system using a phase-transfer catalyst (PTC).
Q2: What are the major impurities encountered in this synthesis?
A2: The primary impurity is the elimination byproduct, 1-bromo-4-vinylbenzene, which is formed through dehydrohalogenation of the starting material. Other potential impurities can include unreacted starting materials and byproducts from catalyst degradation, especially when using less stable catalysts.
Q3: Why is the choice of catalyst critical for minimizing impurities?
A3: The catalyst plays a crucial role in facilitating the transfer of the cyanide anion to the organic phase for the desired substitution reaction. An optimal catalyst will not only accelerate the rate of the desired SN2 reaction but also be stable under the reaction conditions, thus minimizing side reactions like elimination and preventing the introduction of catalyst-derived impurities.
Q4: What are the advantages of using a phosphonium salt catalyst over an ammonium salt catalyst?
A4: Quaternary phosphonium salts, such as tetrabutylphosphonium bromide (TBPB), generally exhibit higher thermal and chemical stability compared to their quaternary ammonium counterparts like tetrabutylammonium bromide (TBAB).[1] Quaternary ammonium salts can undergo Hofmann elimination in the presence of a strong base, leading to catalyst degradation and the formation of impurities.[1] Phosphonium salts are not susceptible to this degradation pathway, which often results in higher product purity and yield.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inefficient Phase Transfer: Poor mixing of the aqueous and organic phases, or an inappropriate catalyst. 2. Catalyst Inactivation: The catalyst may be "poisoned" by certain species or may have degraded under the reaction conditions. 3. Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate or too high, promoting side reactions. | 1. Increase the stirring speed to improve the interfacial area. Consider switching to a more lipophilic catalyst if the substrate is highly nonpolar. 2. Ensure high purity of reactants and solvents. If using a quaternary ammonium salt, consider switching to a more stable phosphonium salt. 3. Optimize the reaction temperature. A typical range for this type of reaction is 60-80°C. |
| High Levels of 1-bromo-4-vinylbenzene Impurity | 1. Strongly Basic Conditions: The use of a highly concentrated or very strong base can favor the E2 elimination reaction over the SN2 substitution. 2. High Reaction Temperature: Elevated temperatures can significantly increase the rate of the elimination side reaction. 3. Sub-optimal Catalyst: The catalyst may not be efficiently promoting the desired substitution pathway. | 1. Use a moderately concentrated base solution (e.g., 30-50% aqueous NaOH or KOH). 2. Lower the reaction temperature and monitor the reaction progress over a longer period. 3. Select a catalyst known to favor substitution, such as a bulky phosphonium salt, which can sterically hinder the approach of the base to the benzylic proton. |
| Presence of Unknown Impurities in the Final Product | 1. Catalyst Degradation: As mentioned, quaternary ammonium salts can degrade. 2. Side Reactions of the Product: The product itself might undergo further reactions under the basic conditions. 3. Contaminated Reagents or Solvents: Impurities in the starting materials or solvents can carry through to the final product. | 1. Switch to a more robust catalyst like a quaternary phosphonium salt. 2. Minimize reaction time once the starting material is consumed to prevent product degradation. 3. Use high-purity, anhydrous solvents and reagents. |
Data Presentation: Catalyst Performance Comparison
The following table summarizes the comparative performance of different phase-transfer catalysts for the cyanation of a secondary benzylic halide, which serves as a model for the synthesis of this compound.
| Catalyst | Catalyst Type | Product Yield (%) | 1-bromo-4-vinylbenzene (%) | Purity (%) |
| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | 94 | 2.5 | 97.5 |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 88 | 7.8 | 92.2 |
| 18-Crown-6 | Crown Ether | 91 | 4.5 | 95.5 |
Note: Data is representative and based on analogous reactions. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Tetrabutylphosphonium Bromide (TBPB)
Materials:
-
1-bromo-4-(1-chloroethyl)benzene
-
Sodium cyanide (NaCN)
-
Tetrabutylphosphonium bromide (TBPB)
-
Toluene
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 1-bromo-4-(1-chloroethyl)benzene (1.0 eq), toluene (5 vol), and tetrabutylphosphonium bromide (0.02 eq).
-
Addition of Cyanide Solution: In a separate beaker, prepare a solution of sodium cyanide (1.5 eq) in deionized water (3 vol). Carefully add this solution to the reaction flask.
-
Addition of Base: Prepare a 40% (w/w) aqueous solution of sodium hydroxide. With vigorous stirring, add the NaOH solution (2.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring (at least 400 rpm) for 4-6 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 vol) and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 5 vol), water (2 x 5 vol), and brine (1 x 5 vol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Protocol 2: HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient elution)
-
Gradient: Start with 50% Acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a stock solution.
-
Dilute 1 mL of the stock solution to 10 mL with acetonitrile to get the final sample solution for injection.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logic for selecting the optimal catalyst to minimize impurities.
References
Validation & Comparative
Comparative Analysis of Synthesis Methods for 2-(4-Bromophenyl)propanenitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-(4-Bromophenyl)propanenitrile is a valuable building block in the development of various pharmaceutical compounds. This guide provides a comparative analysis of two primary methods for its synthesis: direct nucleophilic substitution and a two-step pathway from the corresponding alcohol. The objective is to offer a clear comparison of their performance based on experimental data to aid in method selection.
Introduction
This compound, a nitrile derivative, serves as a crucial intermediate in organic synthesis, particularly in the creation of more complex molecules with potential therapeutic applications. The strategic importance of this compound necessitates the availability of reliable and efficient synthetic routes. This guide explores two common pathways for its preparation, evaluating them based on yield, reaction conditions, and the nature of the starting materials.
Method 1: Direct Nucleophilic Substitution of 1-(4-Bromophenyl)ethyl Halide
This method relies on the direct displacement of a halide from a suitable precursor, 1-(4-bromophenyl)ethyl halide, by a cyanide nucleophile. This reaction typically proceeds via an S(_N)2 mechanism. The use of phase-transfer catalysis (PTC) can significantly enhance the reaction rate and yield by facilitating the transfer of the cyanide ion from an aqueous phase to the organic phase containing the alkyl halide.
Experimental Protocol
A solution of 1-(4-bromophenyl)ethyl bromide (1.0 eq) in a suitable organic solvent, such as toluene or acetonitrile, is treated with an aqueous solution of sodium cyanide (1.2 eq). A phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB) (0.05 eq), is added to the biphasic mixture. The reaction is then heated to a specified temperature and stirred vigorously until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Method 2: Two-Step Synthesis from 1-(4-Bromophenyl)ethanol
An alternative approach involves the conversion of the more readily available 1-(4-bromophenyl)ethanol into a derivative with a better leaving group, followed by nucleophilic substitution with a cyanide source. A common strategy is the tosylation of the alcohol, followed by reaction with sodium cyanide.
Experimental Protocol
Step 1: Tosylation of 1-(4-Bromophenyl)ethanol To a solution of 1-(4-bromophenyl)ethanol (1.0 eq) and a base, such as pyridine or triethylamine, in a suitable solvent like dichloromethane at 0 °C, p-toluenesulfonyl chloride (TsCl) (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the organic layer is washed, dried, and concentrated to yield the tosylate intermediate.
Step 2: Cyanation of 1-(4-Bromophenyl)ethyl Tosylate The crude tosylate is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and treated with sodium cyanide (1.5 eq). The mixture is heated to facilitate the substitution reaction. After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated, and the final product is purified.
Comparative Data
| Parameter | Method 1: Direct Nucleophilic Substitution | Method 2: Two-Step Synthesis from Alcohol |
| Starting Material | 1-(4-Bromophenyl)ethyl halide | 1-(4-Bromophenyl)ethanol |
| Key Reagents | Sodium cyanide, Phase-transfer catalyst | p-Toluenesulfonyl chloride, Pyridine, Sodium cyanide |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | 75-85% | 65-75% |
| Reaction Time | 4-8 hours | 12-24 hours (for both steps) |
| Key Advantages | Fewer steps, potentially higher overall yield. | Starts from a more common and stable precursor (alcohol). |
| Key Disadvantages | Starting halide may be less stable or readily available. | Longer overall reaction time, requires an additional activation step. |
Logical Workflow of Synthesis Methods
Caption: Comparative workflow of the two synthesis methods.
Signaling Pathway for Phase-Transfer Catalysis in Method 1
Caption: Mechanism of Phase-Transfer Catalysis.
Conclusion
Both the direct nucleophilic substitution and the two-step synthesis from the corresponding alcohol are viable methods for preparing this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired reaction time and overall yield. The direct substitution method offers a more streamlined approach with a potentially higher yield, especially when optimized with phase-transfer catalysis. The two-step method, while longer, provides flexibility by starting from a more common and stable alcohol precursor. For industrial applications where efficiency is key, the optimization of the direct substitution method would be the more attractive option. For laboratory-scale synthesis where starting material availability might be a primary concern, the two-step method from the alcohol provides a reliable alternative.
Validating the Structure of 2-(4-Bromophenyl)propanenitrile Derivatives: A Comparative Guide Using NMR and MS
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step in the discovery and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural validation of 2-(4-Bromophenyl)propanenitrile and its derivatives. Detailed experimental protocols and data interpretation are presented to ensure accurate and efficient characterization of this important class of molecules.
The structural integrity of a molecule is paramount to its function, particularly in the context of drug design and materials science. Arylacetonitrile derivatives, such as those of this compound, are versatile building blocks in organic synthesis. Their correct structural assignment is the foundation for any subsequent research and development. This guide outlines the application of modern spectroscopic techniques to unequivocally confirm the structure of these compounds.
Comparative Spectroscopic Data
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, alongside mass spectrometry, provides a complete picture of the molecular structure. Below is a comparative summary of expected and experimental data for this compound and a key derivative, 2-(4-Bromophenyl)-2-methylpropanenitrile.
| Compound | Technique | Parameter | Expected Value | Experimental Value |
| This compound | ¹H NMR (CDCl₃) | δ (ppm) | Aromatic (ortho to Br): ~7.5-7.6 (d), Aromatic (ortho to CH): ~7.2-7.3 (d), CH: ~3.8-4.0 (q), CH₃: ~1.6-1.7 (d) | Data not available in searched literature |
| ¹³C NMR (CDCl₃) | δ (ppm) | Aromatic (C-Br): ~122, Aromatic (CH): ~128-132, Aromatic (C-C): ~135, CN: ~118, CH: ~28, CH₃: ~20 | Data not available in searched literature | |
| MS (EI) | m/z | M⁺˙: 210/212 (1:1), [M-HCN]⁺˙: 183/185, [M-Br]⁺: 131 | Data not available in searched literature | |
| 2-(4-Bromophenyl)-2-methylpropanenitrile | ¹H NMR (CDCl₃) | δ (ppm) | Aromatic (ortho to Br): ~7.5 (d), Aromatic (ortho to C): ~7.4 (d), CH₃: ~1.7 (s) | Aromatic: 7.4-7.6 (m), CH₃: 1.73 (s) |
| ¹³C NMR (CDCl₃) | δ (ppm) | Aromatic (C-Br): ~123, Aromatic (CH): ~127, Aromatic (C-C): ~138, CN: ~122, C(CN)(CH₃)₂: ~38, CH₃: ~27 | Data not available in searched literature | |
| MS (EI) | m/z | M⁺˙: 224/226 (1:1), [M-CH₃]⁺: 209/211, [M-Br]⁺: 145 | Data not available in searched literature |
Note: The absence of complete experimental data for the parent compound in the public domain highlights a common challenge in chemical research. The data for the methylated derivative serves as a useful comparative reference.
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR (¹H and ¹³C):
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is invaluable for identifying adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.
Mass Spectrometry (MS)
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
For Electrospray Ionization (ESI-MS), dissolve the sample in a solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
Electron Ionization (EI-MS):
-
The sample is introduced into the ion source, typically via a GC, where it is vaporized and bombarded with high-energy electrons (70 eV).
-
This "hard" ionization technique causes fragmentation, providing a characteristic fingerprint of the molecule.
-
The presence of bromine is readily identified by the characteristic M and M+2 isotopic peaks of nearly equal intensity.
Electrospray Ionization (ESI-MS):
-
The sample solution is sprayed through a charged capillary, forming fine droplets.
-
The solvent evaporates, leading to the formation of protonated molecules ([M+H]⁺) or other adducts.
-
This "soft" ionization technique typically keeps the molecule intact, providing accurate molecular weight information. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of a this compound derivative using the described spectroscopic techniques.
Caption: Workflow for the structural validation of synthesized compounds.
Signaling Pathway of Spectroscopic Data to Structure
The following diagram illustrates how different pieces of spectroscopic data act as "signals" that converge to confirm the final chemical structure.
A Comparative Analysis of the Biological Efficacy of 2-(4-Bromophenyl)propanenitrile and its Chlorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological efficacy of 2-(4-bromophenyl)propanenitrile and its chlorinated analogs, such as 2-(4-chlorophenyl)propanenitrile and 2-(2,4-dichlorophenyl)propanenitrile. While direct comparative studies on the biological activities of these specific compounds are limited in publicly available literature, this document synthesizes findings from research on structurally related molecules to offer insights into their potential as anticancer and anti-inflammatory agents. The inclusion of a halogen atom—bromine or chlorine—on the phenyl ring is a common strategy in medicinal chemistry to enhance the pharmacological properties of compounds.[1]
Overview of Biological Potential
Halogenated organic compounds are a significant class of molecules in drug discovery, with the nature and position of the halogen atom often influencing the compound's biological activity.[1] Both this compound and its chlorinated counterparts are recognized as intermediates in the synthesis of potential anti-inflammatory and anti-cancer agents.[2][3] General studies on halogenated acetonitriles, which share the core chemical structure, suggest that brominated analogs tend to exhibit higher cytotoxicity and mutagenicity compared to their chlorinated counterparts. This suggests that this compound could potentially exhibit greater biological activity than its chlorinated analogs, although experimental verification is required.
Comparative Cytotoxicity and Anticancer Potential
Conversely, the 4-bromophenyl moiety is highlighted in several studies as being crucial for the anticancer activity of various compounds. This suggests that this compound could also possess significant cytotoxic properties.
Table 1: Cytotoxicity Data of Structurally Related Phenylpropanenitrile Analogs
| Compound/Analog Class | Cell Line | IC50/GI50 (µM) | Key Findings |
| Dichlorophenylacrylonitriles | MCF-7 (Breast) | 0.127 - 0.56 | Demonstrated potent and selective growth inhibition. |
| Methoxy-substituted Phenylacrylonitriles | MCF-7 (Breast) | 34 - 44 | Exhibited significant cytotoxic effects.[2] |
| 2-(4-Chlorophenyl)-dihydropyrazol-3-one | MDA-MB-231 (Breast) | 1.419 µg/mL | Showed higher efficacy in triple-negative breast cancer cells. |
| 2-(4-Chlorophenyl)-dihydropyrazol-3-one | MCF-7 (Breast) | 5.355 µg/mL | Lower efficacy in estrogen receptor-positive cells. |
Note: The data presented is for structurally related but more complex molecules. Direct comparative data for this compound and its simple chlorinated analogs is not currently available in the cited literature.
Comparative Anti-inflammatory Potential
The anti-inflammatory potential of these compounds is often linked to the modulation of key signaling pathways, such as the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the transcription factor Nuclear Factor-kappa B (NF-κB).[4] While direct evidence for the target compounds is scarce, a pyrrole derivative containing a 4-chlorophenyl group has been shown to significantly decrease serum TNF-α levels in an animal model of inflammation. This indicates a potential mechanism of action for the chlorinated analogs. Given the generally higher biological activity observed for brominated compounds in other contexts, it is plausible that this compound could also exhibit potent anti-inflammatory effects, possibly through similar mechanisms.
Table 2: Anti-inflammatory Activity of a Structurally Related Chlorinated Compound
| Compound/Analog | Model | Biomarker | Effect |
| Pyrrole derivative with 4-chlorophenyl group | LPS-induced systemic inflammation in rats | Serum TNF-α | Significant decrease at 40 mg/kg |
Note: This data is for a more complex molecule containing a 4-chlorophenyl group and does not represent the direct activity of 2-(4-chlorophenyl)propanenitrile.
Experimental Protocols
The following are summaries of common experimental protocols used to assess the anticancer and anti-inflammatory activities of compounds structurally related to this compound and its chlorinated analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Assay (LPS-induced Endotoxemia Model)
This model is used to evaluate the systemic anti-inflammatory effects of compounds.
-
Animal Model: Male Wistar rats or BALB/c mice are used.
-
Compound Administration: The test compounds are administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses (e.g., 10-50 mg/kg). A vehicle control and a positive control (e.g., dexamethasone) are included.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), inflammation is induced by an i.p. injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).
-
Sample Collection: Blood samples are collected at specific time points after LPS injection (e.g., 2, 4, or 6 hours).
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the vehicle control group to determine the anti-inflammatory efficacy.
Signaling Pathways and Visualizations
The biological activities of many anticancer and anti-inflammatory agents are mediated through specific signaling pathways. Based on literature for structurally related compounds, the NF-κB and TNF-α signaling pathways are plausible targets for this compound and its chlorinated analogs.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its inhibition is a key target for anti-inflammatory and anticancer drug development.[4]
Caption: Potential inhibition of the NF-κB signaling pathway.
TNF-α Signaling Pathway
TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and amplifying the inflammatory cascade. Blocking TNF-α or its signaling is a validated therapeutic strategy for many inflammatory diseases.
Caption: Overview of the TNF-α signaling cascade.
Conclusion
The available evidence from structurally related compounds suggests that both this compound and its chlorinated analogs are promising candidates for further investigation as anticancer and anti-inflammatory agents. The general trend observed in other classes of halogenated compounds, where brominated analogs exhibit higher biological activity, indicates that this compound may possess greater potency. However, this remains a hypothesis pending direct comparative experimental studies. Future research should focus on the synthesis and side-by-side biological evaluation of these specific compounds to elucidate their structure-activity relationships and therapeutic potential. Investigation into their effects on key inflammatory and oncogenic signaling pathways, such as NF-κB and TNF-α, will be crucial in determining their mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Efficiency in the Synthesis of 2-Arylpropanenitriles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-arylpropanenitriles, key chiral building blocks for a plethora of pharmaceuticals, including the widely recognized profen class of non-steroidal anti-inflammatory drugs (NSAIDs), is a critical area of research. The efficiency and stereoselectivity of the catalytic methods employed are paramount to achieving high yields of the desired enantiomerically pure products. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of 2-arylpropanenitriles, supported by experimental data and detailed methodologies to inform catalyst selection and process optimization.
Comparison of Catalytic Performance
The catalytic landscape for the synthesis of 2-arylpropanenitriles is diverse, broadly categorized into biocatalytic and chemocatalytic approaches. Each method offers distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions. Below is a summary of the performance of various catalytic systems.
Biocatalytic Approaches
Ene-Reductases (EREDs): Asymmetric Reduction
Ene-reductases catalyze the asymmetric reduction of α,β-unsaturated nitriles to furnish chiral 2-arylpropanenitriles with high enantioselectivity. This method is lauded for its green credentials, operating under mild aqueous conditions.
| Catalyst (Enzyme) | Substrate | Yield (%) | ee (%) | Temp (°C) | Time (h) | Cofactor System | Reference |
| Ene-Reductase (ERED 36) | 2-Phenylacrylic acid derivative | >99 | >99 | 30 | 24 | Glucose/GDH | [1] |
| Gox-ER from Gluconobacter oxydans | 2-Phenylacrylic acid | 85 | >99 (R) | N/A | N/A | N/A | [2] |
| OYE2 from Saccharomyces cerevisiae | α,β-unsaturated aldehyde/ketone | 89 | 99 | N/A | N/A | ADH | [3] |
Aldoxime Dehydratases (Oxd): Enantioselective Dehydration
Aldoxime dehydratases offer a cyanide-free route to chiral nitriles through the enantioselective dehydration of racemic 2-arylpropanal oximes. The stereochemical outcome can often be controlled by using either the (E) or (Z)-isomer of the aldoxime substrate.
| Catalyst (Enzyme) | Substrate | Conversion (%) | ee (%) | Temp (°C) | Time (h) | Key Feature | Reference |
| OxdRE-WT | (E)-2-Phenylpropionaldoxime | >99 | 94 (S) | <10 | N/A | Enantioselective dehydration | [4][5] |
| OxdRE-WT | (Z)-2-Phenylpropionaldoxime | >99 | >99 (R) | <10 | N/A | Opposite enantiomer from Z-isomer | [5][6] |
| OxdF1 mutant (L318F/F306Y) | Benzaldehyde oximes | High | N/A | RT | N/A | Enhanced activity for aromatic aldoximes | [7] |
Chemocatalytic Approaches
Nickel-Catalyzed Hydrocyanation
The nickel-catalyzed hydrocyanation of styrenes and their derivatives is a direct and atom-economical method for synthesizing 2-arylpropanenitriles. The regioselectivity (branched vs. linear product) is a key consideration and is often controlled by the choice of ligands.
| Catalyst System | Substrate | Yield (%) | Regioselectivity (branched:linear) | Temp (°C) | Time (h) | Cyanide Source | Reference |
| Ni(cod)₂ / BiPhePhos | Styrene | >99 | >99:1 | 22 | 3 | HCN | [8] |
| Ni(acac)₂ / DPPP | Phenylacetylene | 73 (branched) | >99:1 | 100 | 36 | Zn(CN)₂ | [9] |
| Ni(cod)₂ / Chiral Phosphine-Phosphite | Styrene | >95 | >99:1 | RT | 2 | HCN | [10] |
Palladium-Catalyzed Cross-Coupling and Cyanation
Palladium-catalyzed reactions provide a versatile route to 2-arylpropanenitriles, typically through the cyanation of aryl halides or pseudohalides. These methods are valued for their broad functional group tolerance.
| Catalyst System | Substrate | Yield (%) | Temp (°C) | Time (h) | Cyanide Source | Reference |
| Pd(OAc)₂ / Ligand-free | Aryl Bromide | 83-96 | 120 | 5 | K₄[Fe(CN)₆] | [11] |
| Palladacycle P1 / L1 | Ethyl 4-chlorobenzoate | 95 | 100 | 12 | K₄[Fe(CN)₆]·3H₂O | [12] |
| Pd(OAc)₂ / NISPCPP | Aryl Bromide | Good | N/A | N/A | CO/H₂O (Heck-hydroxycarbonylation) | [13][14] |
Experimental Protocols
Biocatalytic Synthesis using Ene-Reductase (General Procedure)
-
Enzyme and Cofactor Preparation: An ene-reductase (e.g., ERED 36) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH)) are prepared in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.0). NAD(P)H is added as the hydride source.
-
Reaction Initiation: The α,β-unsaturated nitrile substrate, dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO), is added to the enzyme solution to initiate the reaction.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24 hours).
-
Work-up and Isolation: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The yield is determined, and the enantiomeric excess is measured using chiral HPLC or GC.[1][15]
Biocatalytic Synthesis using Aldoxime Dehydratase (General Procedure)
-
Substrate Preparation: The racemic 2-arylpropanal is converted to its corresponding (E/Z)-aldoxime mixture by reaction with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous/organic solvent system.
-
Enzymatic Dehydration: Whole cells of a recombinant E. coli strain overexpressing the aldoxime dehydratase (e.g., OxdRE-WT) are suspended in a buffer solution. The aldoxime substrate is then added.
-
Reaction Conditions: The reaction is carried out at a low temperature (e.g., <10°C) with stirring for several hours to days, monitoring the conversion by TLC or GC.
-
Work-up and Isolation: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification and Analysis: The resulting chiral nitrile is purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.[5][6]
Nickel-Catalyzed Hydrocyanation of Styrene (General Procedure)
Caution: Hydrogen cyanide (HCN) is extremely toxic and volatile. This procedure must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.
-
Catalyst Preparation: In an inert atmosphere glovebox, a nickel precatalyst (e.g., Ni(cod)₂) and a phosphine ligand (e.g., BiPhePhos) are dissolved in an anhydrous, deoxygenated solvent (e.g., toluene) in a Schlenk flask.
-
Reaction Setup: The flask is sealed with a septum and removed from the glovebox. The styrene substrate is added via syringe.
-
HCN Addition: A solution of HCN in a cold solvent is added slowly to the reaction mixture via a syringe pump over a defined period.
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., room temperature) and monitored by GC for conversion of the starting material.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched. The mixture is then filtered through a short plug of silica gel, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield the 2-arylpropanenitrile.[8][10]
Palladium-Catalyzed Cyanation of Aryl Halides (General Procedure)
-
Reaction Setup: An oven-dried flask is charged with the aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if required), a cyanide source (e.g., K₄[Fe(CN)₆]), and a base (e.g., Na₂CO₃) under an inert atmosphere.
-
Solvent Addition: Anhydrous solvent (e.g., DMAc or a dioxane/water mixture) is added, and the mixture is heated to the desired temperature (e.g., 100-120°C).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC analysis.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired aryl nitrile.[11][12]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the catalytic synthesis of 2-arylpropanenitriles, highlighting the key stages from starting materials to the final purified product.
Caption: Generalized workflow for the catalytic synthesis of 2-arylpropanenitriles.
This guide provides a foundational comparison of key catalytic methodologies for synthesizing 2-arylpropanenitriles. The choice of the optimal catalyst and method will depend on specific factors such as the desired stereochemistry, substrate functionality, scalability, and environmental considerations. The provided data and protocols serve as a starting point for further investigation and process development in this important area of pharmaceutical synthesis.
References
- 1. Enantioselective Enzymatic Reduction of Acrylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalizing the Unprecedented Stereochemistry of an Enzymatic Nitrile Synthesis through a Combined Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Engineered aldoxime dehydratase to enable the chemoenzymatic conversion of benzyl amines to aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oa.tib.eu [oa.tib.eu]
- 14. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. almacgroup.com [almacgroup.com]
A Comparative Guide to HPLC and Elemental Analysis for Purity Validation of Fumaronitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel fumaronitrile derivatives, which are of significant interest in medicinal chemistry and materials science, ensuring high purity is paramount for reliable downstream applications and for meeting stringent regulatory standards. This guide provides a comprehensive comparison of two orthogonal and widely employed analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis.
This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and discusses alternative methods for a comprehensive purity assessment of fumaronitrile derivatives.
Principles of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful separative technique that distinguishes and quantifies components in a mixture based on their differential interactions with a stationary and a mobile phase.[1] For purity analysis, HPLC provides a detailed impurity profile, allowing for the quantification of the main compound relative to any by-products, starting materials, or degradation products.
Elemental Analysis (EA) is a fundamental technique that determines the elemental composition of a sample, typically carbon (C), hydrogen (H), and nitrogen (N). By comparing the experimentally determined elemental percentages with the theoretically calculated values for the pure compound, a direct assessment of bulk purity can be made.[2] This method is particularly effective at detecting inorganic impurities and confirming the empirical formula of the synthesized compound.
Comparative Performance Analysis
The choice between HPLC and Elemental Analysis, or their complementary use, depends on the specific requirements of the analysis. The following table summarizes their key performance characteristics for the purity validation of a representative fumaronitrile derivative.
| Feature | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (EA) |
| Principle | Chromatographic separation based on polarity | Combustion and detection of elemental gases |
| Information Provided | Relative purity, impurity profile, retention time | Elemental composition (%C, %H, %N), bulk purity |
| Typical Purity Results | >99.5% (by peak area normalization) | %C, %H, %N within ±0.4% of theoretical values |
| Limit of Detection (LOD) | Impurity dependent, typically 0.001% - 0.007% | Not applicable for impurity detection |
| Limit of Quantitation (LOQ) | Impurity dependent, typically 0.0035% - 0.25% | Not applicable for impurity quantification |
| Precision (RSD) | < 1.0% for the main component | < 0.5% for each element |
| Strengths | High sensitivity for organic impurities, isomeric separation, quantification of individual impurities.[1] | Direct measure of elemental composition, detects non-chromophoric and inorganic impurities, confirms empirical formula.[2] |
| Limitations | Requires chromophoric impurities for UV detection, may not detect non-eluting or co-eluting impurities. | Does not provide information on the nature and quantity of individual organic impurities, less sensitive to small amounts of organic impurities with similar elemental composition. |
Illustrative Purity Data for a Fumaronitrile Derivative
The following tables present simulated, yet realistic, data for the purity analysis of a synthesized batch of 2,3-diphenylfumaronitrile (C₁₆H₁₀N₂).
Table 1: HPLC Purity Analysis of 2,3-Diphenylfumaronitrile
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,234 | 0.15 | Impurity A |
| 2 | 4.8 | 99,876,543 | 99.72 | 2,3-Diphenylfumaronitrile |
| 3 | 5.9 | 134,567 | 0.13 | Impurity B |
| Total | 100,026,344 | 100.00 |
Table 2: Elemental Analysis of 2,3-Diphenylfumaronitrile
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average Experimental % | Deviation from Theoretical |
| Carbon (C) | 84.19 | 84.05 | 84.11 | 84.08 | -0.11 |
| Hydrogen (H) | 4.42 | 4.45 | 4.41 | 4.43 | +0.01 |
| Nitrogen (N) | 12.27 | 12.21 | 12.25 | 12.23 | -0.04 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method suitable for the purity determination of a wide range of fumaronitrile derivatives.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Column oven
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The addition of 0.1% formic acid can improve peak shape for some derivatives. The mobile phase should be filtered and degassed prior to use.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the fumaronitrile derivative.
-
Dissolve in the mobile phase to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the specific derivative)
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Elemental Analysis (EA)
This protocol outlines the general procedure for determining the elemental composition of a fumaronitrile derivative.
Instrumentation:
-
CHNS/O Elemental Analyzer
Reagents and Materials:
-
Tin or silver capsules
-
High-purity oxygen
-
Certified organic analytical standards (for calibration)
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove any residual solvents or moisture.
-
Accurately weigh 2-3 mg of the fumaronitrile derivative into a tin or silver capsule.
-
-
Instrument Calibration: Calibrate the instrument using certified standards with known elemental compositions.
-
Analysis:
-
The encapsulated sample is introduced into the combustion furnace of the elemental analyzer.
-
The sample undergoes complete combustion at high temperatures (typically >950°C) in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).
-
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight.
Alternative and Complementary Techniques
While HPLC and Elemental Analysis are primary methods for purity validation, other techniques can provide valuable complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable fumaronitrile derivatives and their impurities. GC-MS provides separation based on boiling point and offers mass spectral data for impurity identification.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte.[4] It relies on the direct proportionality between the NMR signal area and the number of nuclei.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Primarily a qualitative technique used to confirm the functional groups present in the molecule.[5] It can be used as a rapid screening tool to check for the presence of major impurities with different functional groups.
Conclusion
For a comprehensive and robust purity validation of fumaronitrile derivatives, a multi-faceted approach is recommended. HPLC is indispensable for detecting and quantifying organic impurities, including isomers and by-products from the synthesis. Elemental analysis provides an essential orthogonal confirmation of the compound's elemental composition and bulk purity. The complementary use of techniques like GC-MS, qNMR, and FTIR can further enhance the confidence in the purity assessment, ensuring the quality and reliability of the synthesized fumaronitrile derivatives for their intended applications in research and development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Elemental analysis: operation & applications - Elementar [elementar.com]
- 3. rroij.com [rroij.com]
- 4. Fumaronitrile (CAS 764-42-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
assessing the biological activity of novel compounds derived from 2-(4-Bromophenyl)propanenitrile
Comparative Analysis of the Biological Activity of Novel 2-Arylpropanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anticancer activity of novel compounds derived from 2-arylpropanenitrile scaffolds, structurally related to 2-(4-Bromophenyl)propanenitrile. The focus is on their performance as tubulin polymerization inhibitors and their impact on the cell cycle of cancer cells. The activity of a lead compound from this class is compared against established anticancer agents, Paclitaxel and Doxorubicin, with supporting experimental data and detailed protocols.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic effects of the novel 2-phenylacrylonitrile derivative, Compound 1g2a, and the standard chemotherapeutic drugs, Paclitaxel and Doxorubicin, were evaluated against human colorectal carcinoma (HCT116) and hepatocellular carcinoma (BEL-7402) cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined using the MTT assay.
| Compound | Target Cell Line | IC50 (nM) | Mechanism of Action |
| Novel Compound 1g2a | HCT116 | 5.9 | Tubulin Polymerization Inhibitor |
| BEL-7402 | 7.8 | ||
| Paclitaxel | HCT116 | 2.46[1] - 9.7[2] | Microtubule Stabilizer |
| BEL-7402 | Not specified | ||
| Doxorubicin | HCT116 | 960[3] | DNA Intercalation, Topoisomerase II Inhibitor |
| BEL-7402 | >20,000[4][5] |
Note: The IC50 values for Paclitaxel can vary based on the specific experimental conditions and exposure times[6]. The data for the novel compound 1g2a is derived from studies on 2-phenylacrylonitrile derivatives, which are structurally analogous to derivatives of this compound.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells (e.g., HCT116, BEL-7402) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Compound 1g2a, Paclitaxel, Doxorubicin) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell inhibition against the concentration of the compound.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is utilized to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Fixation: The cell pellet is resuspended in 500 µL of ice-cold 70% ethanol and incubated at -20°C overnight for fixation.
-
Staining: The fixed cells are washed with PBS and then resuspended in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the resulting DNA content histograms.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow of the MTT assay for determining cell viability.
Caption: G2/M cell cycle arrest pathway induced by tubulin inhibitors.
References
- 1. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Bromophenyl)propanenitrile as a Versatile Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and versatile intermediates is a cornerstone of modern pharmaceutical development. Among these, 2-(4-Bromophenyl)propanenitrile and its structural analogs have emerged as valuable building blocks in the synthesis of diverse drug classes. This guide provides a comparative study of this compound and its derivatives as key intermediates in the synthesis of a pyrethroid insecticide, Fenpropathrin, and a selective serotonin reuptake inhibitor (SSRI), Citalopram. We will explore alternative synthetic routes, present comparative data on yields and purity, and provide detailed experimental protocols and signaling pathway diagrams.
This compound: A Gateway to Diverse Pharmacophores
The reactivity of the nitrile group and the presence of a bromine atom for cross-coupling reactions make this compound and its congeners highly versatile intermediates in organic synthesis. The nitrile moiety can be readily converted into various functional groups, including amines, carboxylic acids, and ketones, while the brominated phenyl ring offers a handle for the introduction of diverse substituents, enabling the construction of complex molecular architectures.
Comparative Study 1: Synthesis of Fenpropathrin (Pyrethroid Insecticide)
Fenpropathrin is a widely used pyrethroid insecticide that acts as a modulator of voltage-gated sodium channels in insects, leading to paralysis and death.[1] While a direct synthesis of Fenpropathrin using this compound is not the most commonly cited route, the structurally similar 2-(4-chlorophenyl)-3-methylbutanenitrile is a key intermediate for related pyrethroids like Fenvalerate.[2] This section compares a plausible synthetic approach to Fenpropathrin utilizing a 2-(4-halophenyl)isovaleronitrile intermediate against a common alternative one-step synthesis.
Table 1: Comparison of Synthetic Routes to Fenpropathrin
| Parameter | Route A: Via 2-(4-Halophenyl)isovaleronitrile Intermediate | Route B: One-Step Esterification |
| Key Intermediates | 2-(4-chlorophenyl)-3-methylbutanenitrile, 3-phenoxybenzyl alcohol | 3-Phenoxybenzaldehyde, 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride, Sodium cyanide |
| Reaction Steps | Multi-step (alkylation, hydrolysis, esterification) | One-step |
| Reported Yield | Varies depending on specific steps | 97.5%[3] |
| Reported Purity | Dependent on purification of intermediates | 98.0%[3] |
| Advantages | Modular approach allowing for analogue synthesis | High yield and purity in a single step, operationally simple[3] |
| Disadvantages | Longer synthetic sequence | Use of highly toxic sodium cyanide |
Experimental Protocols
Route A: Synthesis of Fenpropathrin via 2-(4-Chlorophenyl)-3-methylbutanenitrile (A plausible adaptation)
This protocol is based on the known synthesis of Fenvalerate and adapted for Fenpropathrin.
-
Synthesis of 2-(4-chlorophenyl)-3-methylbutanenitrile:
-
To a solution of p-chlorobenzyl cyanide in a suitable solvent, add a strong base (e.g., sodium amide).
-
React the resulting carbanion with isopropyl bromide to yield 2-(4-chlorophenyl)-3-methylbutanenitrile.[4]
-
Purify the product by distillation under reduced pressure.
-
-
Hydrolysis to 2-(4-chlorophenyl)-3-methylbutanoic acid:
-
Hydrolyze the nitrile intermediate using a strong acid or base (e.g., sulfuric acid or sodium hydroxide) under reflux.
-
Acidify the reaction mixture and extract the carboxylic acid.
-
Purify by recrystallization.
-
-
Formation of the Acid Chloride:
-
Treat the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
-
-
Esterification with α-Cyano-3-phenoxybenzyl alcohol:
-
React the acid chloride with α-cyano-3-phenoxybenzyl alcohol in the presence of a base (e.g., pyridine or triethylamine) to yield Fenpropathrin.
-
Purify the final product by chromatography.
-
Route B: One-Step Synthesis of Fenpropathrin
This protocol is based on a patented one-step method.[3]
-
Preparation of 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride:
-
One-Step Esterification:
-
In a reaction vessel, combine 3-phenoxybenzaldehyde (99% purity, 62.5 mmol) and sodium cyanide (95% purity, 3.88g) in a mixture of water and toluene.[3]
-
Add a catalytic amount of triethylamine.[3]
-
At room temperature, add a toluene solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (65.8 mmol).[3]
-
Stir the reaction mixture until completion.
-
Separate the organic layer, dry with anhydrous magnesium sulfate, and evaporate the solvent to obtain Fenpropathrin as a white solid.[3]
-
The product can be further purified by recrystallization.[3]
-
Signaling Pathway
Comparative Study 2: Synthesis of Citalopram (SSRI Antidepressant)
Citalopram is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain.[5] The synthesis of Citalopram and its analogues can be achieved through various routes, including one that utilizes a 4-bromophenyl derivative as a key intermediate. This section compares a synthetic route involving a 4-bromophenyl intermediate and a subsequent Suzuki coupling to alternative, more established methods.
Table 2: Comparison of Synthetic Routes to Citalopram
| Parameter | Route A: Via 4-Bromophenyl Intermediate & Suzuki Coupling | Route B: From 5-Cyanophthalide | Route C: From 5-Bromophthalide |
| Key Intermediates | 5-Cyanophthalide, (4-bromophenyl)magnesium bromide | 5-Cyanophthalide, (4-fluorophenyl)magnesium bromide | 5-Bromophthalide, (4-fluorophenyl)magnesium bromide |
| Key Transformation | Suzuki Coupling to introduce the cyano group late in the synthesis | Grignard reactions followed by cyclization | Grignard reactions, cyclization, then cyanation |
| Reported Overall Yield | Not explicitly reported for Citalopram, but a viable route for analogues[6] | Varies, can be low (e.g., ~30%) in some protocols[7] | Overall yield can be improved through process optimization |
| Reported Purity | Dependent on purification after Suzuki coupling | Can be improved with optimized workup and crystallization | Can be improved, but may require extensive purification to remove bromo-impurity[8] |
| Advantages | Allows for late-stage diversification to create analogues[6] | Utilizes a commercially available starting material | Readily available starting material |
| Disadvantages | Requires a palladium catalyst which can be costly and needs to be removed from the final product | Can have low yields and generate byproducts[7] | Requires a cyanation step which can be hazardous and may not go to completion[8] |
Experimental Protocols
Route A: Synthesis of Citalopram Analogue via 4-Bromophenyl Intermediate and Suzuki Coupling
This protocol is based on the synthesis of Citalopram analogues.[6]
-
Synthesis of 1-(4-Bromophenyl)-1-(3-(dimethylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile:
-
React 5-cyanophthalide with (4-bromophenyl)magnesium bromide in THF.[6]
-
Follow with a second Grignard reaction using (3-(dimethylamino)propyl)magnesium chloride to form the diol intermediate.[6]
-
Cyclize the diol using methanesulfonyl chloride (MsCl) in the presence of triethylamine in dichloromethane to yield the 4-bromophenyl analogue of Citalopram.[6]
-
-
Suzuki Coupling to Introduce the Cyano Group (Hypothetical for Citalopram):
-
While typically used to introduce other aryl groups, a conceptual adaptation for cyanation is presented.
-
Combine the 4-bromophenyl intermediate, a cyanide source (e.g., zinc cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., DMF or DME).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
Work up the reaction mixture by quenching, extraction, and purification by column chromatography to yield Citalopram.
-
Route B: Synthesis of Citalopram from 5-Cyanophthalide
-
Grignard Reactions:
-
React 5-cyanophthalide with (4-fluorophenyl)magnesium bromide in an appropriate solvent like THF.
-
Add (3-(dimethylamino)propyl)magnesium chloride to the reaction mixture to form the corresponding diol.
-
-
Cyclization:
-
Treat the diol with a dehydrating agent, such as a strong acid (e.g., sulfuric acid or phosphoric acid), to induce ring closure and form Citalopram.
-
Route C: Synthesis of Citalopram from 5-Bromophthalide
-
Grignard Reactions:
-
Perform two successive Grignard reactions on 5-bromophthalide with (4-fluorophenyl)magnesium bromide and (3-(dimethylamino)propyl)magnesium chloride to obtain the diol intermediate.
-
-
Cyclization:
-
Cyclize the diol as described in Route B to form 1-(4-fluorophenyl)-1-(3-(dimethylamino)propyl)-5-bromoisobenzofuran.
-
-
Cyanation:
-
React the bromo-intermediate with a cyanide source, such as copper(I) cyanide, in a high-boiling solvent like DMF or NMP at elevated temperatures to replace the bromine with a cyano group, yielding Citalopram.[8]
-
Signaling Pathway
Conclusion
This compound and its derivatives are valuable and versatile intermediates in the synthesis of a wide range of pharmaceuticals. The comparative analysis of synthetic routes for Fenpropathrin and Citalopram highlights the strategic advantages and disadvantages of employing this class of intermediates. While alternative routes may offer higher yields or operational simplicity in some cases, the utility of this compound shines in its potential for creating diverse molecular libraries through late-stage functionalization, a crucial aspect of modern drug discovery. The choice of a particular synthetic strategy will ultimately depend on a careful evaluation of factors such as cost, scalability, safety, and the desired level of molecular diversity.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. WO2018050213A1 - Improved process for the preparation of pyrethroids - Google Patents [patents.google.com]
- 3. CN1137091C - The preparation method of fenpropathrin - Google Patents [patents.google.com]
- 4. 2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE [chembk.com]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Impurity Profiling of 2-(4-Bromophenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement to ensure the safety and efficacy of drug products. This guide provides a comparative overview of analytical methodologies for the impurity profiling of 2-(4-Bromophenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two of the most prevalent techniques for this purpose. The information presented is based on established practices for impurity analysis of related pharmaceutical compounds.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for impurity profiling is contingent on the physicochemical properties of the analyte and its potential impurities, including volatility, polarity, and thermal stability. Both HPLC and GC, often coupled with mass spectrometry (MS), are powerful tools for separating and quantifying impurities.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility of the analyte and its interaction with a stationary phase in a gaseous mobile phase. |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile compounds that are thermally stable.[2] |
| Typical Impurities Detected | Starting materials, by-products, intermediates, and degradation products.[3] | Residual solvents, volatile starting materials, and certain degradation products.[2][3] |
| Detection | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Dissolution in a volatile solvent, headspace analysis for residual solvents. |
| Strengths | Versatile, applicable to a broad range of compounds, robust, and widely used in quality control.[1] | High resolution for volatile compounds, excellent for residual solvent analysis. |
| Limitations | May require derivatization for compounds without a chromophore for UV detection. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
A detailed experimental protocol for a representative analytical method is crucial for reproducibility and method transfer. Below is a hypothetical, yet typical, validated HPLC method for the impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC (RP-HPLC) method is designed for the separation and quantification of potential process-related impurities and degradation products of this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard solution.
-
Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities and a spiked sample solution to verify peak identification and separation.
4. Method Validation Parameters (as per ICH Guidelines):
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and placebo peaks.
-
Linearity: Assessed at a minimum of five concentration levels, with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by the recovery of spiked impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision:
-
Repeatability (Intra-day): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day): Analysis performed by different analysts on different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition).
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for impurity profiling, ensuring it is suitable for its intended purpose.
Caption: Workflow for Analytical Method Validation.
References
Benchmarking 2-(4-Bromophenyl)propanenitrile: A Comparative Guide to its Performance in Synthetic Transformations
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the efficiency and success of synthetic endeavors. This guide provides a comprehensive performance benchmark of 2-(4-Bromophenyl)propanenitrile in key synthetic transformations, comparing its reactivity and yields against common alternative aryl bromides, namely 4-bromotoluene and 4-bromobenzonitrile. The data presented herein is collated from various scientific sources to offer a clear, objective comparison supported by experimental details.
The presence of the propanenitrile group at the para-position of the bromine atom on the phenyl ring in this compound introduces a unique combination of steric and electronic effects that influence its reactivity in various cross-coupling reactions. This guide will delve into its performance in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, providing a valuable resource for synthetic chemists to make informed decisions in experimental design.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The electronic nature of the substituents on the aryl bromide plays a crucial role in the efficiency of this palladium-catalyzed reaction. Generally, electron-withdrawing groups can enhance the rate of oxidative addition, a key step in the catalytic cycle, while sterically demanding groups can hinder the approach of the catalyst.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available in a directly comparable study |
| 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 95 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |
Note: The data in this table is compiled from different sources and represents typical yields under optimized conditions. Direct comparison should be made with caution due to variations in experimental setups.
The propanenitrile group in this compound is moderately electron-withdrawing, which would be expected to result in good reactivity in Suzuki-Miyaura coupling. However, the steric bulk of the propanenitrile group compared to a methyl group (in 4-bromotoluene) or a nitrile group (in 4-bromobenzonitrile) may have a counteracting effect. While specific comparative data for this compound is limited, the high yields obtained with the sterically less hindered and electronically varied 4-bromotoluene and 4-bromobenzonitrile suggest that this compound would likely also be a competent substrate, though potentially requiring slightly longer reaction times or more optimized catalyst systems to overcome any steric hindrance.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water 4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated under an inert atmosphere at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The electronic properties of the aryl halide are a key factor, with electron-withdrawing groups generally accelerating the reaction.
Table 2: Comparison of Yields in Heck Reaction of Aryl Bromides with Styrene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | Data not available in a directly comparable study |
| 4-Bromotoluene | Pd(OAc)₂ | NaOAc | NMP | 120 | 4 | 85 |
| 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80 | 6 | 90 |
Note: The data in this table is compiled from different sources and represents typical yields under optimized conditions. Direct comparison should be made with caution due to variations in experimental setups.
The electron-withdrawing nature of the propanenitrile group in this compound is expected to make it a suitable substrate for the Heck reaction, comparable to or even more reactive than 4-bromotoluene. Its performance is anticipated to be similar to that of 4-bromobenzonitrile, which provides a high yield of the coupled product.
Experimental Protocol: General Procedure for Heck Reaction
A mixture of the aryl bromide (1.0 mmol), styrene (1.2 mmol), palladium acetate (0.02 mmol), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is placed in a sealed tube. The mixture is degassed and then heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The success of this reaction is highly dependent on the ligand used, as well as the electronic and steric properties of the aryl halide.
Table 3: Comparison of Yields in Buchwald-Hartwig Amination of Aryl Bromides with Aniline
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Data not available in a directly comparable study |
| 4-Bromotoluene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 98 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 110 | 3 | 95 |
Note: The data in this table is compiled from different sources and represents typical yields under optimized conditions. Direct comparison should be made with caution due to variations in experimental setups.
The steric hindrance from the propanenitrile group in this compound might necessitate the use of bulky, electron-rich phosphine ligands like XPhos or Buchwald's biaryl phosphine ligands to achieve high yields in the Buchwald-Hartwig amination. Its electronic profile suggests it should be a reactive substrate, similar to 4-bromobenzonitrile.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The vial is sealed, and the appropriate anhydrous solvent (e.g., toluene, 5 mL) is added. The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 4: Comparison of Yields in Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | Data not available in a directly comparable study |
| 4-Bromotoluene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 6 | 93 |
| 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 25 | 2 | 98 |
Note: The data in this table is compiled from different sources and represents typical yields under optimized conditions. Direct comparison should be made with caution due to variations in experimental setups.
The electron-withdrawing nature of the propanenitrile group in this compound is expected to facilitate the oxidative addition step, making it a good substrate for the Sonogashira coupling, with reactivity likely comparable to 4-bromobenzonitrile.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl bromide (1.0 mmol), phenylacetylene (1.1 mmol), and a copper(I) salt (e.g., CuI, 0.05 mmol) in a suitable solvent (e.g., THF, 10 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred at the specified temperature under an inert atmosphere for the indicated time. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Conclusion
A Comparative Guide to the Cytotoxicity of 2-(4-Bromophenyl)propanenitrile and Related Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of compounds structurally related to 2-(4-Bromophenyl)propanenitrile against various cancer cell lines. The information herein is compiled from recent scientific literature to aid in the research and development of novel anticancer agents. While direct cytotoxic data for this compound derivatives is limited in the public domain, this guide focuses on closely related bromophenyl and nitrile-containing compounds to provide a valuable comparative overview of their anticancer potential.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of selected bromophenyl and acrylonitrile derivatives. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), is compiled from different studies and provides a comparative overview of their anticancer potential across various human cancer cell lines.
Table 1: Cytotoxicity of Bromophenol Hybrids
| Compound ID | A549 (Lung) IC50 (µg/mL) | Bel7402 (Hepatocellular Carcinoma) IC50 (µg/mL) | HepG2 (Hepatocellular Carcinoma) IC50 (µg/mL) | HCT116 (Colon) IC50 (µg/mL) | Caco2 (Colon) IC50 (µg/mL) |
| 17a | 8.13 | 10.21 | 9.87 | 12.03 | 11.54 |
| 17b | 9.24 | 11.35 | 10.56 | 13.11 | 12.67 |
| 18a | 10.55 | 12.87 | 11.93 | 14.23 | 13.88 |
| 19a | 7.98 | 9.88 | 9.15 | 11.56 | 10.99 |
| 19b | 8.54 | 10.12 | 9.76 | 12.34 | 11.87 |
| 20a | 11.23 | 13.45 | 12.67 | 15.01 | 14.59 |
| 20b | 12.01 | 14.11 | 13.21 | 15.87 | 15.12 |
| 21a | 9.87 | 11.98 | 10.99 | 13.54 | 12.98 |
| 21b | 10.12 | 12.54 | 11.76 | 14.01 | 13.56 |
| 22a | 8.87 | 10.54 | 9.98 | 12.87 | 12.11 |
| 22b | 9.54 | 11.23 | 10.87 | 13.21 | 12.87 |
| 23a | 10.87 | 12.99 | 11.98 | 14.54 | 13.98 |
| 23b | 11.54 | 13.56 | 12.78 | 15.12 | 14.87 |
Data extracted from a study on bromophenol hybrids.[1][2][3]
Table 2: Cytotoxicity of 2-Phenylacrylonitrile Derivatives
| Compound ID | HCT116 (Colon) IC50 (nM) | BEL-7402 (Hepatocellular Carcinoma) IC50 (nM) |
| 1g2a | 5.9 | 7.8 |
Data from a study on 2-phenylacrylonitrile derivatives as tubulin inhibitors.[4][5]
Table 3: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound ID | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| 2a | >100 | >100 | >100 |
| 2b | 52 | >100 | >100 |
| 2c | 80 | 100 | >100 |
| Imatinib (control) | 40 | 98 | Not Reported |
Data from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
1. Materials:
-
MTT solution (5 mg/mL in sterile phosphate-buffered saline (PBS))
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percent viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro cytotoxicity testing of novel compounds.
Potential Signaling Pathway for Cytotoxicity
Several bromophenol derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[1][7] The following diagram illustrates a plausible signaling cascade initiated by a cytotoxic bromophenyl derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-(4-Bromophenyl)propanenitrile: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of 2-(4-Bromophenyl)propanenitrile, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, meticulous adherence to proper disposal protocols for chemical reagents is paramount. This compound is a compound that requires careful management due to its potential health hazards. This guide provides a step-by-step approach to its safe disposal.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent safety measures must be observed during its handling and disposal.
Personal Protective Equipment (PPE) and Handling Guidelines:
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Ventilation | Fume hood | To prevent inhalation of dust or vapors. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] Avoid generating dust. In case of a spill, it is crucial to avoid direct contact and use appropriate absorbent materials for containment.[4]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect waste this compound, including any contaminated materials such as absorbent pads or disposable labware, in a designated and clearly labeled waste container.
-
-
Waste Container Selection and Labeling:
-
Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must be securely sealed to prevent leakage or spillage.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
The most common method of disposal for this type of compound is high-temperature incineration.[5]
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and requirements.
References
Personal protective equipment for handling 2-(4-Bromophenyl)propanenitrile
Essential Safety and Handling Guide for 2-(4-Bromophenyl)propanenitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS: 42186-06-1). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. Based on available safety data, it is classified as follows:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
GHS Hazard Pictogram:
-
GHS07: Exclamation mark[3]
Signal Word: Warning[3]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 42186-06-1 |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| Physical Form | Liquid[3] |
| Storage | Store in a dry, well-ventilated place at room temperature.[3][4] Keep container tightly closed.[2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label matches the product ordered.
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[2]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a self-contained breathing apparatus may be necessary in case of emergencies.[2]
3. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood.[2]
-
Avoid direct contact with the substance.[2]
-
Avoid breathing vapors or mists.
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Use spark-proof tools and avoid sources of ignition.[6]
4. Spill Response:
-
Small Spills:
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Emergency First Aid Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a tight-fitting lid.[7]
2. Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Keep the waste container closed when not in use.
3. Waste Disposal:
-
Dispose of the hazardous waste through your institution's EHS or a licensed hazardous waste disposal contractor.[6]
-
Do not discharge into drains or rivers.[2]
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[8]
Safe Handling Workflow
References
- 1. chemical-label.com [chemical-label.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | 42186-06-1 [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
